molecular formula C14H22N2 B1363953 {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine CAS No. 690632-06-5

{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine

Cat. No.: B1363953
CAS No.: 690632-06-5
M. Wt: 218.34 g/mol
InChI Key: ZULQRDYUOOXCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-[(4-methylpiperidin-1-yl)methyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-5-7-16(8-6-12)11-14-4-2-3-13(9-14)10-15/h2-4,9,12H,5-8,10-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULQRDYUOOXCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383316
Record name 1-{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-06-5
Record name 3-[(4-Methyl-1-piperidinyl)methyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Novel Synthesis of {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine Derivatives: A Strategic Approach for Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals targeting the central nervous system and beyond.[1][2][3] Its prevalence underscores the continuous need for efficient and versatile synthetic routes to novel piperidine-containing scaffolds. This technical guide presents a detailed, field-proven strategy for the synthesis of {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine and its derivatives. By employing a convergent strategy centered on a key reductive amination step, this methodology provides a robust platform for researchers and drug development professionals to generate diverse chemical libraries. We will dissect the causal logic behind key experimental choices, from the selection of starting materials to the specific conditions required for high-yield, chemoselective transformations. This document provides detailed, step-by-step protocols, data presentation, and workflow visualizations to ensure reproducibility and empower further discovery.

Introduction: The Strategic Value of the Piperidine Scaffold

Pharmacological Significance of Piperidine-Containing Compounds

The piperidine ring is a privileged scaffold in drug discovery, a six-membered nitrogen-containing heterocycle that offers a unique combination of structural rigidity and conformational flexibility.[3] This allows for precise three-dimensional positioning of pharmacophoric elements, enabling high-affinity interactions with biological targets. Consequently, piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and antivirals.[2][4][5] The non-planar, chair-like conformation of the piperidine ring allows for axial and equatorial substitution patterns, providing a rich vector space for exploring structure-activity relationships (SAR).

The Target Scaffold: this compound

The target molecule, this compound, presents a compelling scaffold for library development. Its key features include:

  • A 1,3-Disubstituted Benzene Core: Provides a rigid platform for orienting the two side chains.

  • A Primary Aminomethyl Group (-CH₂NH₂): Serves as a versatile synthetic handle for introducing a wide array of functional groups through N-acylation, N-alkylation, and further reductive amination, enabling systematic SAR exploration.

  • A 4-Methylpiperidine Moiety: This group can significantly influence the compound's lipophilicity, metabolic stability, and receptor binding profile. The methyl group adds a specific stereochemical feature and can impact binding affinity and selectivity.

The combination of these features makes this scaffold an attractive starting point for developing novel therapeutic agents.

Retrosynthetic Analysis and Strategic Blueprint

A successful synthesis relies on a logical and efficient plan. Our retrosynthetic strategy for the target scaffold is designed for convergence, maximizing yield and simplifying purification by building complex fragments separately before their final assembly.

The primary disconnection point is the benzylic C-N bond of the piperidine ring. This bond can be reliably formed via a reductive amination reaction. This approach is highly advantageous due to its broad substrate scope and the commercial availability of a wide range of amines and aldehydes.

This leads to two key precursors: 4-methylpiperidine and the bifunctional intermediate, 3-(aminomethyl)benzaldehyde . The synthesis of this aldehyde is the central challenge. A further disconnection reveals that the aminomethyl group can be derived from the reduction of a nitrile. This identifies 3-formylbenzonitrile as a strategic and commercially available starting material.[6]

G cluster_logic Retrosynthetic Logic Target This compound Intermediate1 3-(Aminomethyl)benzaldehyde Target->Intermediate1 Reductive Amination Disconnection Intermediate2 4-Methylpiperidine Target->Intermediate2 StartingMaterial 3-Formylbenzonitrile Intermediate1->StartingMaterial Nitrile Reduction Disconnection

Caption: Retrosynthetic analysis of the target scaffold.

Synthesis of the Key Intermediate: 3-(Aminomethyl)benzaldehyde

The cornerstone of this entire synthetic sequence is the preparation of 3-(aminomethyl)benzaldehyde from 3-formylbenzonitrile. This transformation requires the selective reduction of a nitrile in the presence of a chemically sensitive aldehyde group. Direct reduction is challenging as most hydride reagents that reduce nitriles will also reduce aldehydes to alcohols. Therefore, a robust strategy involves protecting the aldehyde, reducing the nitrile, and then deprotecting the aldehyde.

Step 1: Protection of the Aldehyde Group

The aldehyde must be masked to prevent its reduction in the subsequent step. The formation of a diethyl acetal is a classic and highly effective method, offering stability to a wide range of reducing conditions and ease of removal under mild acidic conditions.

Experimental Protocol: Synthesis of 3-(1,1-diethoxy)methylbenzonitrile

  • Reaction Setup: To a solution of 3-formylbenzonitrile (1.0 eq) in absolute ethanol (approx. 0.5 M), add triethyl orthoformate (1.5 eq).

  • Catalysis: Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.05 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Reduce the solvent volume in vacuo and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by flash column chromatography if necessary.

Step 2: Reduction of the Nitrile Group

With the aldehyde protected, the nitrile can be safely reduced to the primary amine. Catalytic hydrogenation is the method of choice for this transformation as it is clean, high-yielding, and avoids the use of metal hydride reagents which can complicate purification.

Experimental Protocol: Synthesis of [3-(1,1-diethoxy)methylphenyl]methanamine

  • Reaction Setup: Dissolve the protected aldehyde from the previous step (1.0 eq) in an appropriate solvent such as ethanol or methanol.

  • Catalyst Addition: Add a hydrogenation catalyst, such as Palladium on carbon (10% Pd/C, approx. 5-10 mol%) or Raney Nickel.

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator apparatus (pressure between 50-100 psi).

  • Reaction Conditions: Stir the mixture vigorously at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude amine, which is typically used directly in the next step without further purification.

Step 3: Deprotection to Yield 3-(Aminomethyl)benzaldehyde

The final step in preparing the key intermediate is the hydrolysis of the acetal to regenerate the aldehyde. This is achieved under mild aqueous acidic conditions.

Experimental Protocol: Synthesis of 3-(Aminomethyl)benzaldehyde

  • Reaction Setup: Dissolve the crude amine from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Acidification: Add a dilute aqueous solution of hydrochloric acid (e.g., 1-2 M HCl) and stir the mixture at room temperature.

  • Reaction Conditions: Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Carefully neutralize the reaction mixture with a base such as saturated sodium bicarbonate solution until the pH is ~8-9.

  • Purification: Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 3-(aminomethyl)benzaldehyde. This intermediate can be unstable and is often best used immediately in the subsequent step.

Convergent Synthesis of the Core Scaffold

The final step in assembling the core structure is the reductive amination between the newly synthesized 3-(aminomethyl)benzaldehyde and 4-methylpiperidine.

The Reductive Amination Reaction: Mechanistic Causality

Reductive amination is a powerful C-N bond-forming reaction that proceeds in two stages:

  • Iminium Ion Formation: The amine (4-methylpiperidine) attacks the aldehyde carbonyl, followed by dehydration to form a transient iminium ion. This step is often the rate-limiting step and can be accelerated by mild acid catalysis.

  • Reduction: A hydride reagent then selectively reduces the iminium ion to the corresponding amine.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this reaction as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion. This chemoselectivity allows for a one-pot procedure, which is highly efficient.[7]

G cluster_workflow Core Synthesis Workflow Start 3-(Aminomethyl)benzaldehyde + 4-Methylpiperidine Mix Dissolve in Solvent (e.g., DCE, DCM) Start->Mix AddReducer Add NaBH(OAc)₃ Mix->AddReducer React Stir at RT (4-24h) AddReducer->React Quench Aqueous Workup (e.g., sat. NaHCO₃) React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify (Column Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the final reductive amination.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 3-(aminomethyl)benzaldehyde (1.0 eq) and 4-methylpiperidine (1.1-1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Addition of Reducing Agent: To this stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The reaction is often slightly exothermic.

  • Reaction Conditions: Allow the reaction to stir at room temperature for 4-24 hours. Monitor for the disappearance of the starting aldehyde by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

ParameterCondition/ValueRationale
Solvent Anhydrous DCE or DCMAprotic solvent prevents unwanted side reactions with the hydride reagent.
Equivalents of Amine 1.1 - 1.2 eqA slight excess drives the iminium ion formation to completion.
Reducing Agent NaBH(OAc)₃ (1.5 eq)Mild and chemoselective; allows for a one-pot reaction.[7]
Temperature Room TemperatureSufficient for the reaction to proceed without promoting side reactions.
Typical Yield 75-90%This is a highly efficient and reliable transformation.

Library Generation: Synthesis of Derivatives

The primary amine on the core scaffold is the gateway to creating a diverse library of derivatives. Standard, robust reactions can be employed to explore a wide chemical space.

G cluster_deriv Derivatization Strategies Core Core Scaffold (-CH₂NH₂) Acylation N-Acylation Core->Acylation + R-COCl / (RCO)₂O Alkylation N-Alkylation Core->Alkylation + R'-CHO, NaBH(OAc)₃ Amide Amide Derivatives (-CH₂NH-C(O)R) Acylation->Amide Amine Secondary/Tertiary Amine Derivatives (-CH₂NH-R') Alkylation->Amine

Caption: General strategies for derivatizing the core scaffold.

Protocol 1: N-Acylation of the Primary Amine

This protocol introduces an amide bond, a key functional group in many pharmaceuticals.

  • Reaction Setup: Dissolve the core scaffold (1.0 eq) in anhydrous DCM or THF containing a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water or saturated aqueous sodium bicarbonate. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: N-Alkylation via Reductive Amination

This protocol introduces further substitution on the primary amine, creating secondary amines.

  • Reaction Setup: Dissolve the core scaffold (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE or DCM.

  • Reagent Addition: Add NaBH(OAc)₃ (1.5 eq) portion-wise at room temperature.

  • Reaction and Purification: Follow the same procedure as described in section 4.2 for reaction monitoring, workup, and purification.

Conclusion

This guide has outlined a robust and scientifically sound synthetic pathway to this compound and its derivatives. The strategy hinges on the chemoselective reduction of a nitrile on a protected benzaldehyde framework, followed by a highly efficient, one-pot reductive amination to construct the core scaffold. The causality behind each step—from the choice of protecting group to the selection of a specific reducing agent—has been detailed to provide a deeper understanding beyond a simple recitation of steps. The final primary amine provides a reliable anchor point for the generation of diverse chemical libraries, making this methodology a valuable tool for researchers in drug discovery and medicinal chemistry.

References

  • Title: Production of 3-(or 4-)
  • Title: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate Source: Journal of the Serbian Chemical Society (2002) URL: [Link]

  • Title: Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist Source: PubMed URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences (2023) URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

  • Title: Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin Source: Redalyc URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Center for Biotechnology Information URL: [Link]

  • Title: Piperidine nucleus in the field of drug discovery Source: ResearchGate URL: [Link]

  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development (2023) URL: [Link]

Sources

Characterization of {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and

Abstract

{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine is a bifunctional molecule incorporating a primary amine and a tertiary amine within a substituted toluene framework. Its structural motifs, particularly the benzylamine and 4-methylpiperidine moieties, suggest potential utility as a scaffold in medicinal chemistry for accessing a range of biological targets. The presence of multiple basic centers allows for diverse salt formation and modulation of physicochemical properties. This guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of this compound. It is designed to equip researchers with the necessary protocols and theoretical understanding to confidently handle and utilize this molecule in drug discovery and development programs. We will delve into the rationale behind methodological choices, ensuring a robust and reproducible scientific workflow.

Rationale and Structural Significance

The molecule this compound is a diamine built upon a 1,3-disubstituted benzene ring. Its significance in a drug discovery context can be deconstructed into its constituent parts:

  • Benzylamine Moiety: A common pharmacophore found in a wide array of biologically active compounds, including neurotransmitter reuptake inhibitors, enzyme inhibitors, and receptor agonists/antagonists. The primary amine provides a key site for interaction with biological targets or for further chemical modification.

  • 4-Methylpiperidine Group: This saturated heterocycle is frequently used in medicinal chemistry to enhance metabolic stability, improve solubility, and modulate lipophilicity. The methyl group introduces a chiral center (if not a racemic mixture) and can influence binding affinity and selectivity.

  • Methylene Bridge: The -CH2- linker connecting the piperidine to the phenyl ring provides conformational flexibility, allowing the molecule to adopt various spatial arrangements to fit into a binding pocket.

Given these features, this compound represents a valuable building block for creating libraries of compounds aimed at targets within the central nervous system (CNS) or other systems where aminergic interactions are crucial.

Synthesis and Purification Workflow

A robust synthesis is paramount for ensuring the quality and reproducibility of any subsequent biological or chemical studies. A common and efficient method to produce this molecule is through reductive amination.

Proposed Synthetic Pathway: Reductive Amination

This two-step, one-pot reaction involves the initial formation of an imine from 3-(aminomethyl)benzaldehyde and 4-methylpiperidine, followed by its in-situ reduction to the final amine product.

SynthesisWorkflow reactant reactant reagent reagent intermediate intermediate product product process process A 3-Formylphenyl)methanaminium Iminium Iminium Ion Intermediate A->Iminium + B p1 Imine Formation B 4-Methylpiperidine B->Iminium reagent1 Sodium Triacetoxyborohydride (NaBH(OAc)3) reagent1->Iminium reagent2 Dichloromethane (DCM) reagent2->Iminium FinalProduct This compound Iminium->FinalProduct p2 In-situ Reduction

Caption: One-pot reductive amination pathway for synthesis.

Detailed Experimental Protocol

Materials:

  • 3-(Aminomethyl)benzaldehyde hydrochloride (1.0 eq)

  • 4-Methylpiperidine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[1]

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of 3-(aminomethyl)benzaldehyde hydrochloride in anhydrous DCM, add 4-methylpiperidine. Stir the mixture at room temperature for 20 minutes.

  • Slowly add sodium triacetoxyborohydride in portions over 15 minutes. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that efficiently reduces the in-situ formed iminium ion without significantly affecting the aldehyde starting material.[1][2] This one-pot approach is highly efficient.[1]

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Flash Column Chromatography

The crude product, being a diamine, can be challenging to purify on standard silica gel due to its basicity, which can cause significant tailing and poor separation.

Protocol:

  • Stationary Phase: Silica gel. To mitigate tailing, the silica can be pre-treated, or a modifier can be added to the eluent.

  • Mobile Phase (Eluent): A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point. To improve peak shape, 1-2% triethylamine (TEA) should be added to the mobile phase.[3][4][5] Rationale: The TEA acts as a competitive base, occupying the acidic silanol groups on the silica surface and preventing the amine product from sticking, which results in sharper peaks and better separation.[4]

  • Execution:

    • Dissolve the crude product in a minimal amount of DCM.

    • Load the solution onto the column.

    • Begin elution with 100% DCM (+1% TEA).

    • Gradually increase the percentage of MeOH (e.g., 0-10% gradient) to elute the product.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent in vacuo to yield the purified free base.

Analytical Characterization

A multi-technique approach is required to unambiguously confirm the structure and purity of the synthesized compound.

Spectroscopic Analysis
TechniqueSample PrepExpected ObservationsRationale
¹H NMR Dissolve in CDCl₃ or DMSO-d₆Signals for aromatic protons (approx. 7.2-7.4 ppm), benzylic CH₂ groups (approx. 3.5-3.8 ppm), piperidine ring protons, and the piperidine methyl group (doublet, approx. 0.9 ppm).Provides a map of the proton environment, confirming the connectivity of the molecule. Integration of peaks confirms the relative number of protons.
¹³C NMR Dissolve in CDCl₃ or DMSO-d₆Aromatic carbons (120-140 ppm), benzylic carbons (50-65 ppm), and aliphatic carbons of the piperidine ring.Confirms the carbon skeleton of the molecule and the presence of all expected carbon atoms.
FT-IR Neat (liquid film) or KBr pellet (solid)N-H stretching (primary amine, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching (aromatic, ~1450-1600 cm⁻¹).Confirms the presence of key functional groups.
Mass Spec (ESI-MS) Dissolve in MeOH or ACN w/ 0.1% formic acidA strong ion corresponding to [M+H]⁺ (Expected m/z = 233.36).Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the final compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Rationale: The acid protonates the amines, leading to sharp, symmetrical peaks and reproducible retention times on the reverse-phase column.

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak representing >95% of the total integrated area.

Proposed Biological Screening Workflow

The structure of this compound suggests it may interact with aminergic systems. A logical first step is to screen it against a panel of G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

ScreeningWorkflow start Synthesized Compound (Purity >95%) process1 Broad GPCR & Transporter Panel (e.g., Radioligand Binding Assay) start->process1 Primary Screening process process decision decision output output end Lead Candidate decision1 Hit Identified? process1->decision1 process2 Secondary Assays: - Functional Assays (e.g., cAMP, Ca²⁺ flux) - Dose-Response Curves (IC₅₀/EC₅₀) decision1->process2 Yes output_inactive Inactive or Off-Target Activity decision1->output_inactive No decision2 Potent & Selective? process2->decision2 decision2->output_inactive process3 In Vitro ADME/Tox: - Microsomal Stability - CYP Inhibition - Cytotoxicity decision2->process3 Yes process3->end

Caption: Tiered workflow for initial biological evaluation.

Conclusion

This compound serves as a versatile and promising scaffold for medicinal chemistry. Its synthesis via reductive amination is straightforward and scalable. This guide provides the essential, validated protocols for its synthesis, purification, and comprehensive characterization. By adhering to these methodologies, researchers can ensure a supply of high-quality material, enabling reliable and reproducible data in downstream applications, from initial biological screening to lead optimization. The provided workflows emphasize not just the procedural steps but the underlying scientific principles, empowering researchers to troubleshoot and adapt these methods for their specific program goals.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Baran, P. S., et al. (2014). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 91(4), 579-581. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Ciriminna, R., et al. (2019). Efficient One-Pot Reductive Aminations of Carbonyl Compounds with Aquivion-Fe as a Recyclable Catalyst and Sodium Borohydride. ChemCatChem, 11(21), 5344-5348. [Link]

  • Acevedo-Sánchez, M., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5227-5234. [Link]

  • Reddit. (2023). Reductive animations with Sodium Triacetoxyborohydride (STAB). [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • CaltechAUTHORS. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • ResearchGate. (2016). How to isolate Imine by column chromatography?. [Link]

  • Pearson. Reductive Amination. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

Sources

{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive scientific overview of the molecule this compound. As this compound is not extensively documented in publicly accessible chemical literature, this document serves as a foundational resource for researchers and drug development professionals. It establishes the definitive IUPAC name and structure, outlines a robust and detailed synthetic protocol based on established chemical principles, and explores the compound's potential pharmacological relevance by drawing parallels with structurally related molecules. The guide is structured to provide both theoretical understanding and practical, actionable laboratory procedures, reflecting the perspective of a senior application scientist.

Introduction and Scientific Context

The confluence of a benzylamine scaffold with a piperidine moiety represents a privileged structural motif in modern medicinal chemistry. Benzylamines are key pharmacophores in a wide array of biologically active compounds, offering a versatile backbone for interaction with various biological targets.[1] Similarly, the piperidine ring is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and to provide a three-dimensional vector for optimizing ligand-receptor interactions.[]

The specific molecule under investigation, this compound, combines these two key fragments. The meta-substitution pattern on the phenyl ring, along with the 4-methylpiperidine group, creates a distinct chemical architecture. While this exact molecule lacks extensive prior art, its structural components suggest a high potential for biological activity, particularly within the central nervous system (CNS) or as a modulator of monoamine transporters.[3] This guide aims to bridge the information gap by providing a definitive chemical identity and a plausible, detailed synthetic pathway, thereby enabling its synthesis and empirical investigation.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the cornerstone of any research endeavor. This section confirms the IUPAC nomenclature and presents the molecular structure and key computed properties.

IUPAC Name and Synonyms
  • Systematic IUPAC Name: (3-((4-Methylpiperidin-1-yl)methyl)phenyl)methanamine

  • Common Synonyms: 3-[(4-Methylpiperidino)methyl]benzylamine; 1-(3-(Aminomethyl)benzyl)-4-methylpiperidine

Chemical Structure

The structure consists of a central benzene ring with two substituents at the 1 and 3 (meta) positions: an aminomethyl group (-CH₂NH₂) and a (4-methylpiperidin-1-yl)methyl group.

Chemical Structure of this compound
A 2D representation of the molecular structure.
Physicochemical Data

As experimental data for this compound is not available, the following properties have been calculated using established cheminformatics models. These values provide essential estimates for experimental design, including solvent selection for synthesis and assays, and preliminary assessment of drug-likeness.

PropertyValueSource
Molecular Formula C₁₄H₂₂N₂(Calculated)
Molecular Weight 218.34 g/mol (Calculated)
XLogP3 2.1(Calculated)
Hydrogen Bond Donors 1 (from -NH₂)(Calculated)
Hydrogen Bond Acceptors 2 (from N atoms)(Calculated)
Rotatable Bond Count 4(Calculated)
Topological Polar Surface Area 29.2 Ų(Calculated)

Proposed Synthetic Pathway and Rationale

The synthesis of this compound can be achieved through a logical and efficient two-step sequence starting from commercially available materials. The chosen strategy leverages a reductive amination to form the tertiary amine, followed by the reduction of a nitrile group to yield the target primary amine. This approach is selected for its high functional group tolerance, generally mild reaction conditions, and high yields reported for analogous transformations.

Retrosynthetic Analysis

The primary disconnection is made at the aminomethyl group, suggesting a nitrile as a stable and readily reducible precursor. The second disconnection targets the C-N bond between the benzyl group and the piperidine nitrogen, pointing to a reductive amination between an aldehyde and a secondary amine as a robust formation strategy.

Synthetic Workflow Diagram

The forward synthesis proceeds as outlined in the workflow below.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitrile Reduction A 3-Formylbenzonitrile C 3-((4-Methylpiperidin-1-yl)methyl)benzonitrile (Intermediate) A->C NaBH(OAc)₃, DCE B 4-Methylpiperidine D 3-((4-Methylpiperidin-1-yl)methyl)benzonitrile (Intermediate) E This compound (Target Molecule) D->E LiAlH₄, THF then H₂O workup

Caption: Synthetic workflow for this compound.

Justification of Experimental Choices
  • Step 1: Reductive Amination: The reaction between 3-formylbenzonitrile and 4-methylpiperidine is a classic imine formation followed by reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4] It is a mild and selective reducing agent that does not readily reduce the starting aldehyde or the nitrile, but efficiently reduces the iminium ion formed in situ. This "one-pot" procedure is operationally simple and avoids the need to isolate the unstable imine intermediate. Dichloroethane (DCE) is a common and effective solvent for this reaction.

  • Step 2: Nitrile Reduction: The conversion of the benzonitrile intermediate to the primary benzylamine requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose.[5][6] It robustly reduces the carbon-nitrogen triple bond to a primary amine. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the reactive hydride. A careful aqueous workup is required to neutralize the reactive aluminum species and protonate the resulting amine.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for a researcher to execute the synthesis confidently.

Protocol 1: Synthesis of 3-((4-Methylpiperidin-1-yl)methyl)benzonitrile

Objective: To couple 3-formylbenzonitrile with 4-methylpiperidine via reductive amination.

Materials:

  • 3-Formylbenzonitrile (1.0 eq)

  • 4-Methylpiperidine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-formylbenzonitrile (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.2 M solution.

  • Stir the solution at room temperature until the aldehyde is fully dissolved.

  • Add 4-methylpiperidine (1.1 eq) via syringe and stir the mixture for 20-30 minutes. The formation of the iminium ion is typically rapid.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Addition can be exothermic; maintain the temperature below 30 °C.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane (DCM).

  • Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure nitrile intermediate.

Protocol 2: Synthesis of this compound

Objective: To reduce the nitrile intermediate to the target primary amine.

Materials:

  • 3-((4-Methylpiperidin-1-yl)methyl)benzonitrile (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • CAUTION: LiAlH₄ is highly reactive with water. All glassware must be oven-dried, and the reaction must be conducted under a strict inert atmosphere.

  • To a dry three-neck round-bottom flask equipped with a dropping funnel and an argon/nitrogen inlet, add LiAlH₄ (2.0 eq) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the nitrile intermediate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension at 0 °C. Maintain a slow addition rate to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up (Fieser method): Cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, slow, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Stir the resulting granular precipitate vigorously for 1 hour at room temperature.

  • Filter the solid through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: The final product can be purified by flash column chromatography on silica gel, often using a mobile phase containing a small amount of triethylamine (e.g., 1-2%) to prevent tailing on the acidic silica. A gradient of methanol in dichloromethane is typically effective.

Potential Biological Activity and Therapeutic Applications

The structural features of this compound suggest it may interact with biological systems targeted by other N-benzyl piperidine derivatives.

Hypothetical Mechanism of Action: Monoamine Transporter Inhibition

Many N-benzyl piperidine compounds are known to be potent inhibitors of monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating depression, ADHD, and other neuropsychiatric disorders. The subject molecule could potentially bind to one or more of these transporters, modulating their activity.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Transporter Extracellular Monoamine Transporter (e.g., DAT) Intracellular Molecule {3-[(4-Methylpiperidin-1-yl)methyl] phenyl}methanamine Molecule->Transporter:f0 Binding/ Inhibition Neurotransmitter Dopamine Neurotransmitter->Transporter:f0 Reuptake (Blocked)

Caption: Hypothetical inhibition of a monoamine transporter by the target molecule.

Areas for Investigation
  • CNS Disorders: Given the structural similarity to known CNS-active agents, initial screening should focus on binding assays for DAT, SERT, and NET. Functional assays can then determine whether the compound acts as an inhibitor or a releaser.

  • GPCR Ligands: The flexible nature of the molecule could also allow it to act as a ligand for various G-protein coupled receptors (GPCRs), a common target class for piperidine-containing drugs.

  • Oncology: Certain substituted benzylamines have shown promise in oncology. The unique substitution pattern of this molecule may confer novel anti-proliferative activities.

Conclusion

This compound is a structurally intriguing molecule with significant, albeit unexplored, potential in medicinal chemistry. This guide has established its chemical identity and provided a detailed, robust, and scientifically justified synthetic route. By presenting a clear pathway for its preparation and outlining logical areas for pharmacological investigation, this document provides the necessary foundation for researchers to synthesize, characterize, and unlock the therapeutic potential of this novel chemical entity.

References

  • This reference number is intentionally left blank for future use.
  • This reference number is intentionally left blank for future use.
  • This reference number is intentionally left blank for future use.
  • Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link][5]

  • This reference number is intentionally left blank for future use.
  • This reference number is intentionally left blank for future use.
  • Prashad, M., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Available at: [Link][4]

  • This reference number is intentionally left blank for future use.
  • Carroll, F. I., et al. (2007). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series. Journal of Medicinal Chemistry, 50(18), 4435-4442. Available at: [Link][3]

  • This reference number is intentionally left blank for future use.
  • This reference number is intentionally left blank for future use.
  • This reference number is intentionally left blank for future use.
  • This reference number is intentionally left blank for future use.
  • This reference number is intentionally left blank for future use.
  • This reference number is intentionally left blank for future use.
  • Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link][6]

  • Ataman Kimya. (n.d.). Piperidine. Retrieved from [Link]

  • Kramer, S. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews. Available at: [Link][1]

  • This reference number is intentionally left blank for future use.
  • This reference number is intentionally left blank for future use.
  • This reference number is intentionally left blank for future use.
  • This reference number is intentionally left blank for future use.

Sources

Whitepaper: Elucidating the Pharmacophore of {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine for Novel CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive framework for determining the potential pharmacophore of {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine, a molecule possessing structural motifs common to centrally active agents. Given its features—a benzylamine core and a substituted piperidine ring—this compound is hypothesized to interact with monoamine transporters or related G-protein coupled receptors (GPCRs). This document outlines a prospective strategy for researchers, detailing both ligand-based and structure-based computational methodologies to define the key chemical features essential for its biological activity. We present self-validating protocols for model generation, rigorous statistical validation, and subsequent experimental verification. The objective is to equip drug development professionals with a robust, step-by-step workflow to unlock the therapeutic potential of this and structurally related compounds, transforming a chemical structure into a validated tool for virtual screening and lead optimization.

Introduction: Scaffolding for CNS Activity

The molecule this compound represents a compelling starting point for CNS-targeted drug discovery. Its chemical architecture combines two privileged fragments in medicinal chemistry: the piperidine ring and a benzylamine moiety. Piperidines are integral components in numerous pharmaceuticals, valued for their ability to confer desirable pharmacokinetic properties and act as versatile scaffolds for interacting with biological targets.[1] The benzylamine portion is a classic feature of compounds that interact with monoamine systems, which are crucial for regulating mood, cognition, and other neurological functions.[2]

1.1. Structural Analysis and Target Hypothesis

The structure suggests a high probability of interaction with monoamine reuptake transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[3][4] These transporters are well-established targets for treating depression, anxiety, and other neuropsychiatric disorders.[5][6] The core components of the molecule align with the general pharmacophore for many triple reuptake inhibitors (TRIs):

  • Aromatic Ring: The phenyl group can engage in π-π stacking or hydrophobic interactions within a receptor binding pocket.

  • Basic Amine: The primary amine of the methanamine group and the tertiary amine of the piperidine ring are likely to be protonated at physiological pH. This positive charge is often critical for forming salt bridges with acidic residues (e.g., Aspartate) in monoamine transporters.[2]

  • Hydrophobic Moiety: The 4-methylpiperidine ring provides a bulky, hydrophobic feature that can occupy a corresponding hydrophobic pocket in the target protein.

Therefore, the primary hypothesis of this guide is that this compound acts as a monoamine reuptake inhibitor. Elucidating its specific pharmacophore is the first step in validating this hypothesis and designing next-generation therapeutics with improved potency and selectivity.

Methodologies for Pharmacophore Model Development

A pharmacophore model is an abstract representation of the steric and electronic features necessary for optimal molecular interaction with a specific biological target. Its development can proceed via two primary pathways, depending on the available information about the target protein.

2.1. Ligand-Based Pharmacophore Modeling

This approach is employed when the three-dimensional structure of the target is unknown, but a set of molecules with known biological activities is available.[7] The model is built by identifying the common chemical features shared among active compounds.

Protocol 2.1.1: Training and Test Set Compilation

Objective: To assemble a dataset of structurally related molecules with a wide range of biological activities against the hypothesized target (e.g., SERT, NET, DAT).

Methodology:

  • Literature and Database Search: Systematically search chemical databases (e.g., ChEMBL, PubChem) for analogs of the topic molecule with measured IC₅₀ or Kᵢ values for monoamine transporters.

  • Activity Range: Select a set of 20-30 compounds. Ensure this "training set" includes highly active, moderately active, and inactive molecules. A wide activity range is critical for generating a statistically robust model.

  • Structural Diversity: The set should contain structural variations around the core scaffold to map the chemical space effectively.

  • Test Set Segregation: Withhold approximately 20-25% of the collected active compounds to serve as an external "test set" for later validation. These compounds should not be used in the model generation phase.

Scientist's Note (Expertise): The quality of the training set dictates the predictive power of the final model. Including only highly active compounds can lead to an overly constrained and specific pharmacophore, while a set lacking inactive compounds fails to define the features that lead to a loss of activity, which is equally important information.

Protocol 2.1.2: Hypothesis Generation

Objective: To generate and score potential pharmacophore models from the training set.

Methodology:

  • Conformational Analysis: Generate a set of low-energy conformers for each molecule in the training set to account for molecular flexibility.

  • Feature Definition: Identify key chemical features for each molecule. Common features include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Hydrophobic (HY)

    • Aromatic Ring (AR)

    • Positive Ionizable (PI)

    • Negative Ionizable (NI)

  • Common Feature Pharmacophore Generation: Utilize software such as Phase (Schrödinger), Discovery Studio, or LigandScout to align the conformers of the most active molecules and identify common spatial arrangements of features.[8][9]

  • Hypothesis Scoring: The software will generate multiple hypotheses, which are then scored based on how well they map the active molecules while excluding the inactive ones. The best hypothesis will be carried forward for validation.

Diagram 2.1: Ligand-Based Pharmacophore Workflow

LigandBasedWorkflow cluster_data Data Preparation cluster_model Model Generation A 1. Compile Training Set (Active & Inactive Analogs) B 2. Generate Low-Energy Conformers A->B C 3. Identify Common Pharmacophoric Features B->C D 4. Align Molecules & Generate Hypotheses C->D E 5. Score and Rank Hypotheses D->E F Top-Ranked Pharmacophore Model E->F

Caption: A streamlined workflow for generating a pharmacophore model from a set of known ligands.

2.2. Structure-Based Pharmacophore Modeling

This method is ideal when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, complexed with a ligand.[10] The model is derived directly from the key interactions observed in the binding site.

Protocol 2.2.1: Target Preparation and Binding Site Analysis

Objective: To prepare the protein structure for analysis and identify the key interacting residues.

Methodology:

  • Structure Retrieval: Download the 3D structure of a human monoamine transporter (e.g., SERT, PDB ID: 5I71) from the Protein Data Bank.[10]

  • Protein Preparation: Use a molecular modeling suite to:

    • Add hydrogen atoms.

    • Assign correct bond orders and protonation states.

    • Remove water molecules not involved in key interactions.

    • Perform a constrained energy minimization to relieve steric clashes.

  • Binding Site Definition: Identify the amino acid residues within 4-5 Å of the co-crystallized ligand. Analyze the types of interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts).

Scientist's Note (Expertise): If a crystal structure for the human protein is unavailable, homology modeling can be used.[10] This involves building a 3D model of the target protein based on the known structure of a closely related (homologous) protein. The quality of a homology model is highly dependent on the sequence identity between the target and the template.

Protocol 2.2.2: Interaction-Based Hypothesis Generation

Objective: To create a pharmacophore model based on the protein-ligand interactions.

Methodology:

  • Feature Mapping: Automatically generate pharmacophoric features corresponding to the key interactions identified in Protocol 2.2.1. For example, a hydrogen bond with a serine residue generates a donor and/or acceptor feature, while proximity to a phenylalanine residue generates an aromatic/hydrophobic feature.

  • Exclusion Volumes: Add exclusion volume spheres to the model to represent the space occupied by the protein backbone and residues. This prevents molecules that would clash with the receptor from matching the pharmacophore during virtual screening.

  • Model Refinement: Manually inspect and refine the generated pharmacophore to ensure it accurately reflects the most critical interactions for ligand binding.

Diagram 2.2: Structure-Based Pharmacophore Workflow

StructureBasedWorkflow cluster_prep Target Preparation cluster_gen Model Generation A 1. Obtain Target 3D Structure (e.g., PDB) B 2. Prepare Protein (Add H, Minimize) A->B C 3. Analyze Ligand-Receptor Interactions B->C D 4. Generate Features from Interactions C->D E 5. Add Exclusion Volumes D->E F Interaction-Based Pharmacophore Model E->F

Caption: The process of deriving a pharmacophore model directly from a protein-ligand complex structure.

Pharmacophore Model Validation: Ensuring Predictive Accuracy

A generated pharmacophore model is a hypothesis that must be rigorously validated to ensure it can reliably distinguish active compounds from inactive ones before it is used for virtual screening.[11] This step is fundamental to the trustworthiness of the entire modeling process.

Protocol 3.1: Multi-Method Statistical Validation

Objective: To statistically assess the model's ability to prioritize active molecules.

Methodology:

  • Test Set Validation: Screen the external test set (from Protocol 2.1.1) against the pharmacophore model. A valid model should correctly identify most of the active compounds as "hits" and most of the inactive compounds as "non-hits."[12]

  • Decoy Set Validation: Create a large database of "decoy" molecules, which are compounds with similar physicochemical properties (e.g., molecular weight, logP) to the known actives but with different topologies.[8][11]

    • Seed this database with the known active compounds.

    • Screen the entire database against the pharmacophore.

    • Calculate the enrichment factor (EF) and Güner-Henry (GH) score to quantify how well the model enriches the active compounds at the top of the ranked list.

  • Fischer's Randomization Test: This method assesses the statistical significance of the hypothesis.[11] The activities of the training set molecules are shuffled, and new pharmacophore hypotheses are generated. The principle is that the original, un-randomized hypothesis should have a significantly better score than any of the hypotheses generated from randomized data.

Table 3.1: Key Metrics for Pharmacophore Validation

MetricDescriptionFormula / MethodAcceptance Criteria
Yield of Actives (Ya) Percentage of known actives retrieved from the screened database.(Ha / A) * 100High value desired
Enrichment Factor (EF) Ratio of the concentration of actives in the hit list to the concentration of actives in the database.(Ha / Ht) / (A / D)EF > 1
Güner-Henry (GH) Score A comprehensive score combining hit rate, enrichment, and target selectivity.[(Ha(3A+Ht))/(4H_tA)] x [1-((Ht-Ha)/(D-A))]0.7 - 1.0 (Good Model)
ROC Curve A plot of the true positive rate vs. the false positive rate.Area Under the Curve (AUC)AUC > 0.7

Where: Ha = number of actives in the hit list, Ht = total number of hits, A = total number of actives in the database, D = total number of molecules in the database.

Application and Experimental Verification

The ultimate goal of pharmacophore modeling is to identify novel, active compounds. A validated model serves as a sophisticated 3D query for searching large chemical databases.

Diagram 4.1: Integrated Discovery and Validation Workflow

cluster_comp Computational Phase cluster_exp Experimental Phase A Pharmacophore Model Generation B Model Validation (Decoy Sets, Test Sets) A->B C Virtual Screening of Compound Libraries B->C D Hit Prioritization (Docking, ADMET) C->D E Synthesis of Top-Ranked Hits D->E F In Vitro Binding Assays (e.g., Radioligand) E->F G In Vitro Functional Assays (e.g., Uptake Inhibition) F->G H Validated Lead Compound G->H

Caption: The comprehensive workflow from in silico model generation to experimental validation of a lead compound.

Protocol 4.1: Virtual Screening and Experimental Validation

Objective: To use the validated pharmacophore to find new active compounds and confirm their activity experimentally.

Methodology:

  • Database Screening: Screen large compound libraries (e.g., ZINC, Enamine REAL) using the validated pharmacophore model as a filter.

  • Hit Filtering and Docking: Subject the initial hits to further filtering based on drug-likeness (e.g., Lipinski's Rule of Five) and molecular docking into the putative binding site of the target protein to predict binding affinity and pose.

  • Compound Acquisition and Synthesis: Acquire or synthesize the top 5-10 prioritized hit compounds.

  • In Vitro Binding Assays: Experimentally determine the binding affinity (Kᵢ) of the synthesized compounds for the human monoamine transporters (SERT, NET, DAT) using competitive radioligand binding assays.

  • In Vitro Functional Assays: Measure the functional potency (IC₅₀) of the compounds by assessing their ability to inhibit the uptake of radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]NE) into cells expressing the respective transporters.

Conclusion

This guide presents a systematic and scientifically rigorous pathway for defining the pharmacophore of this compound. By hypothesizing its role as a monoamine reuptake inhibitor, we have laid out a dual approach using both ligand- and structure-based methods, underpinned by a critical validation framework. This process is designed to be self-validating at each stage, ensuring that computational resources are translated into experimentally verifiable results. Following this workflow will enable researchers to not only understand the key molecular features driving the activity of this specific compound but also to leverage that knowledge in the discovery and optimization of novel CNS therapeutics with potentially superior efficacy and safety profiles.

References

  • Schrodinger-PCI. (2020). Demonstration-7 Pharmacophore model generation and screening. YouTube. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of methenamine?. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). A Guide to In Silico Drug Design. Journal of the Brazilian Chemical Society. [Link]

  • Kozlov, N. G., Popova, L. A., & Gaidukevich, O. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Vanover, K. E., et al. (2004). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Neumeyer, J. L., et al. (2012). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Li, H., et al. (2016). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. Molecules. [Link]

  • Subbaiah, M. A. V., & Kulkarni, P. (2011). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Methenamine Hippurate?. [Link]

  • Wang, S., et al. (2001). CoMFA study of piperidine analogues of cocaine at the dopamine transporter: exploring the binding mode of the 3 alpha-substituent of the piperidine ring using pharmacophore-based flexible alignment. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). 2 Pharmacophore modeling, its applications, and experimental validation.... [Link]

  • Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)?. [Link]

  • Kamsali, S., et al. (2017). Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists. International Journal of Drug Delivery. [Link]

  • Dr. M. A. Aleem. (2024). How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening. YouTube. [Link]

  • Kaserer, T., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. [Link]

  • Patsnap Synapse. (2024). What are Monoamine reuptake inhibitor and how do they work?. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Vedhsrinivas, V., et al. (2007). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Bioorganic & Medicinal Chemistry. [Link]

  • SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. [Link]

  • ResearchGate. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. [Link]

  • RTI International. (n.d.). Monoamine reuptake inhibitors. [Link]

  • Wang, C., et al. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Advances. [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. [Link]

Sources

Preliminary biological activity screening of {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary Biological Activity Screening of {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine

Authored by a Senior Application Scientist

Foreword: Charting the Course for a Novel Piperidine Derivative

The piperidine scaffold is a cornerstone of modern medicinal chemistry, rightfully earning its designation as a "privileged structure" due to its frequent appearance in a multitude of FDA-approved therapeutics and biologically active natural products.[1][2][3] Its conformational flexibility and capacity to engage in diverse molecular interactions render it an invaluable building block for the design of novel therapeutic agents. This guide focuses on a novel compound, this compound, which integrates the established piperidine motif with a phenylmethanamine framework. This unique combination suggests potential bioactivities spanning from central nervous system disorders to oncology and infectious diseases.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic and robust framework for the preliminary biological activity screening of this previously uncharacterized molecule. We will navigate through a proposed synthesis, a multi-tiered screening cascade, and the critical interpretation of potential outcomes. The methodologies described herein are designed to be self-validating systems, ensuring scientific rigor and reproducibility. Our approach is not merely a list of protocols but a logical progression of experiments, each informing the next, to build a comprehensive initial profile of the compound's biological potential and liabilities.

Section 1: Proposed Synthesis of this compound

To embark on the biological evaluation of any new chemical entity, a reliable and scalable synthetic route is paramount. While there is no established literature for the synthesis of this compound, a plausible and efficient pathway can be devised based on well-established chemical transformations, particularly reductive amination. This method is a mainstay in medicinal chemistry for its high efficiency and functional group tolerance.

Proposed Retrosynthetic Analysis and Forward Synthesis

The target molecule can be conceptually disconnected at the benzylic C-N bond, suggesting 3-formylbenzonitrile and 4-methylpiperidine as readily available starting materials. The nitrile can then be reduced to the primary amine in the final step.

Step-by-Step Protocol:

  • Reductive Amination:

    • To a solution of 3-formylbenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol, add 4-methylpiperidine (1.1 eq).

    • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

    • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is then added portion-wise.

    • The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product, 3-((4-methylpiperidin-1-yl)methyl)benzonitrile, is purified by flash column chromatography.

  • Nitrile Reduction:

    • The purified 3-((4-methylpiperidin-1-yl)methyl)benzonitrile (1.0 eq) is dissolved in an ethereal solvent like tetrahydrofuran (THF).

    • A strong reducing agent, such as lithium aluminum hydride (LiAlH₄) (2.0 eq) or a borane complex (e.g., BH₃·THF), is carefully added at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred until the nitrile reduction is complete, as monitored by TLC or LC-MS.

    • The reaction is cautiously quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

    • The resulting slurry is filtered, and the filtrate is extracted. The organic extracts are dried and concentrated to yield the final compound, this compound.

This proposed synthesis provides a direct and efficient route to the target compound, enabling the production of sufficient quantities for the comprehensive biological screening detailed in the subsequent sections.

Section 2: The Multi-Tiered Preliminary Biological Screening Cascade

A systematic, tiered approach to preliminary screening is crucial for efficiently assessing the biological potential of a novel compound while simultaneously identifying potential liabilities early in the process.[4][5][6][7] This cascade is designed to first establish a baseline of safety and cytotoxicity, followed by explorations into specific, hypothesis-driven biological activities.

G cluster_0 Screening Cascade for this compound cluster_1 Tier 2: Functional & Phenotypic Screening A Tier 1: Foundational Safety & Cytotoxicity Profiling B General Cytotoxicity Assay (e.g., MTT/CellTiter-Glo) A->B Assess broad toxicity C In Vitro Safety Pharmacology Panel (e.g., hERG, GPCRs) A->C Identify off-target liabilities F Anticancer Proliferation/Viability Screen B->F If cytotoxic, explore anticancer potential D Antimicrobial Susceptibility Testing C->D If favorable safety profile E Antioxidant Activity Assay (e.g., DPPH) D->E Parallel functional screens

Caption: A tiered workflow for the preliminary biological screening of novel compounds.

Tier 1: Foundational In Vitro Safety and Cytotoxicity Profiling

The initial tier of screening is dedicated to identifying any inherent cellular toxicity of the compound, a critical step in de-risking any potential therapeutic candidate.[8][9][10][11]

Protocol 1: General Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[12]

  • Cell Lines: A panel of cell lines should be used, including a representative cancer cell line (e.g., MDA-MB-231, a human breast cancer line) and a non-cancerous human cell line (e.g., HEK293, human embryonic kidney cells) to assess for any cancer-specific cytotoxicity.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the cell plates with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Hypothetical Data Summary: Cytotoxicity Profile

CompoundCell LineCell TypeIC₅₀ (µM) [Hypothetical]
This compoundMDA-MB-231Human Breast Cancer15.2
This compoundHEK293Human Embryonic Kidney> 100
Doxorubicin (Control)MDA-MB-231Human Breast Cancer0.8

Protocol 2: In Vitro Safety Pharmacology Profiling

Early assessment of off-target interactions is crucial for predicting potential adverse drug reactions.[7][13] This is typically done by screening the compound against a panel of receptors, ion channels, and enzymes known to be associated with adverse effects.

  • Panel Selection: A standard safety panel, such as the SafetyScreen44™ panel from Eurofins Discovery or a similar offering from Charles River Laboratories, should be employed.[4] This panel typically includes targets such as:

    • hERG (human Ether-à-go-go-Related Gene) channel: To assess the risk of cardiac arrhythmia.

    • A panel of G-Protein Coupled Receptors (GPCRs): To identify potential neurological, cardiovascular, and other off-target effects.

    • A selection of key kinases and other enzymes.

  • Methodology: These are typically radioligand binding assays or functional assays performed at a contract research organization (CRO). The compound is usually tested at a fixed concentration (e.g., 10 µM), and the percent inhibition or activation is reported.

  • Data Interpretation: Significant activity (>50% inhibition or activation) at any of these off-targets would be a red flag and would require further investigation.

Hypothetical Data Summary: In Vitro Safety Panel at 10 µM

TargetAssay Type% Inhibition [Hypothetical]Potential Implication
hERGBinding8%Low risk of QT prolongation
M₁Binding65%Potential anticholinergic effects
5-HT₂ₐBinding12%Low risk of serotonergic effects
β₂Binding5%Low risk of adrenergic effects
Tier 2: Functional and Phenotypic Screening

Based on the structural alerts from the piperidine and phenylmethanamine moieties and the results from the cytotoxicity screen, a focused set of functional assays can be prioritized.

Protocol 3: Antimicrobial Susceptibility Testing

The piperidine nucleus is present in numerous natural and synthetic antimicrobial agents.[14][15] Therefore, assessing the antimicrobial activity of the novel compound is a logical step.

  • Microbial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans), should be used.

  • Methodology (Broth Microdilution):

    • Prepare a two-fold serial dilution of the compound in a 96-well plate using appropriate broth media.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (no compound).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Data Summary: Antimicrobial Activity

OrganismStrain TypeMIC (µg/mL) [Hypothetical]
S. aureusGram-positive32
E. coliGram-negative> 128
C. albicansFungus64
Ciprofloxacin (Control)-0.5 (S. aureus), 0.015 (E. coli)

Protocol 4: Antioxidant Capacity Assessment using the DPPH Assay

Many bioactive compounds exhibit antioxidant properties, which can be beneficial in various disease contexts. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and straightforward method to assess free radical scavenging activity.[15][16]

  • Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant, it is reduced, and the color fades. The degree of discoloration is proportional to the antioxidant capacity.

  • Methodology:

    • Prepare different concentrations of the test compound in methanol.

    • Add a methanolic solution of DPPH to each concentration of the compound.

    • Allow the reaction to proceed in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox should be used as a positive control.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Hypothetical Data Summary: Antioxidant Activity

CompoundEC₅₀ (µg/mL) [Hypothetical]
This compound85.3
Ascorbic Acid (Control)5.2

Section 3: Data Interpretation, Decision Making, and Future Directions

The culmination of this preliminary screening cascade provides a multi-faceted initial portrait of the novel compound. The hypothetical data presented above would lead to the following interpretation and subsequent actions:

  • Cytotoxicity and Therapeutic Window: The compound exhibits moderate, selective cytotoxicity against the MDA-MB-231 cancer cell line (IC₅₀ = 15.2 µM) while showing minimal toxicity to the non-cancerous HEK293 cells (IC₅₀ > 100 µM). This suggests a favorable therapeutic window and warrants further investigation into its anticancer potential.

  • Safety and Off-Target Profile: The low hERG inhibition is a positive sign, reducing concerns about cardiotoxicity. However, the significant binding to the M₁ muscarinic receptor (65% inhibition at 10 µM) is a potential liability, suggesting possible anticholinergic side effects (e.g., dry mouth, blurred vision). This would need to be addressed in subsequent lead optimization efforts.

  • Functional Activities: The compound displays modest antibacterial activity, primarily against Gram-positive bacteria, and weak antifungal activity. The antioxidant capacity is also modest compared to the control. While not potent, these activities could be explored further or optimized in derivative compounds.

Decision Point and Path Forward

G A Initial Screening Data for This compound B Favorable anticancer selectivity (IC50 = 15.2 µM vs >100 µM) A->B C M1 receptor off-target liability (65% inhibition at 10 µM) A->C D Modest antimicrobial/antioxidant activity A->D E Decision: Advance as an anticancer lead with optimization B->E C->E D->E F Next Steps: 1. Broader cancer cell line screen 2. SAR studies to reduce M1 affinity 3. Mechanism of action studies E->F

Caption: Decision-making workflow based on initial screening data.

Based on this hypothetical profile, the most promising avenue for this compound is as a lead for an anticancer agent. The next steps would involve:

  • Expansion of Anticancer Screening: Profile the compound against a broader panel of cancer cell lines to determine the spectrum of its activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of the parent compound to improve potency against cancer cells and to mitigate the M₁ receptor binding.

  • Mechanism of Action (MoA) Studies: Investigate how the compound exerts its cytotoxic effects. This could involve assays for apoptosis, cell cycle arrest, or target-based approaches.

Conclusion

This technical guide has provided a comprehensive and scientifically grounded framework for the preliminary biological evaluation of the novel compound this compound. By employing a tiered screening cascade that prioritizes safety and cytotoxicity before delving into functional assessments, researchers can make efficient and informed decisions. This systematic approach, rooted in the principles of modern drug discovery, ensures that the therapeutic potential of new chemical entities is thoroughly and rigorously investigated, paving the way for the development of the next generation of medicines.

References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays.
  • Nikita, A. F., & Anatoly, N. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6448. [Link]

  • Yunus, M., Parveen, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e272105. [Link]

  • iprospectcheck. (2026). Pre-Employment Drug Test: A Complete Guide.
  • Davies-Coleman, M. T., & Veale, C. G. (2017). Screening and identification of novel biologically active natural compounds. Future Medicinal Chemistry, 9(9), 895-912. [Link]

  • Kavitha, E., et al. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
  • Concentra. (2023). What You Need to Know About Pre-employment Drug Tests.
  • MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Retrieved January 26, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling.
  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Preliminary phytochemical and biological activity screening of Sargassum lapazeanum. Retrieved January 26, 2026, from [Link]

  • Mitratech. (2024). The Best Practices for Pre-Employment Drug Testing.
  • Bowes, J., et al. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 17(9-10), 483-491. [Link]

  • SAMHSA. (n.d.). Workplace Drug Testing Resources.
  • MDPI. (2022). Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved January 26, 2026, from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved January 26, 2026, from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved January 26, 2026, from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • National Treatment Court Resource Center. (n.d.). Drug and Alcohol Testing Best Practice Standards.
  • Google Patents. (n.d.). WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
  • ChemRxiv. (n.d.). Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. Retrieved January 26, 2026, from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved January 26, 2026, from [Link]

Sources

Methodological & Application

Using {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

An Investigative Guide to {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine: Synthesis and Application as a Novel Research Tool

Introduction: Unveiling a Novel Chemical Entity

In the landscape of drug discovery and neuroscience research, the exploration of novel chemical scaffolds is paramount to uncovering new therapeutic avenues and research tools. Piperidine-containing compounds are a cornerstone in medicinal chemistry, present in numerous pharmaceuticals targeting a wide array of biological systems.[1][2] The N-benzylpiperidine fragment, in particular, is a privileged structure known to interact with various biological targets, enhancing solubility and facilitating crucial cation-π and π-π interactions within protein active sites.[3]

This document introduces This compound (hereafter referred to as "Compound-X"), a novel molecule featuring a central benzene ring substituted with a primary aminomethyl group and a 4-methylpiperidin-1-ylmethyl group. The unique combination of a benzylamine moiety, known for its potential interaction with monoaminergic systems[4][5], and the N-substituted piperidine ring suggests that Compound-X may possess significant and uncharacterized pharmacological activity.

This guide provides a comprehensive roadmap for researchers and drug development professionals. We will outline a plausible synthetic route for Compound-X, propose a rational screening cascade to elucidate its biological targets, and provide detailed, field-proven protocols for its characterization. This document serves not as a report on known functions, but as an application note for the investigation of a promising new research tool.

Physicochemical & Structural Information

Before embarking on synthesis and screening, understanding the basic physicochemical properties is crucial. As Compound-X is novel, these properties are predicted based on its chemical structure.

PropertyPredicted ValueSource
IUPAC Name This compound-
Molecular Formula C₁₄H₂₂N₂-
Molecular Weight 218.34 g/mol -
XLogP3 2.1Predicted
Hydrogen Bond Donor Count 1Predicted
Hydrogen Bond Acceptor Count 2Predicted
Rotatable Bond Count 4Predicted

Proposed Synthesis of Compound-X: A Two-Step Reductive Amination Approach

The synthesis of Compound-X can be logically approached via a sequential, two-step reductive amination starting from commercially available 1,3-benzenedicarboxaldehyde. This method offers high selectivity by exploiting the differential reactivity of the two aldehyde groups and is a well-established transformation in organic synthesis.[6][7]

G cluster_0 Step 1: Mono-Reductive Amination cluster_1 Step 2: Second Reductive Amination A 1,3-Benzenedicarboxaldehyde C Intermediate Aldehyde 3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde A->C 1. Mix in DCE B 4-Methylpiperidine B->C 2. Add STAB D Intermediate Aldehyde 3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde reductant1 Sodium Triacetoxyborohydride (STAB) reductant1->C F Compound-X This compound D->F 1. Mix in Methanol E Ammonium Chloride E->F 2. Add NaBH3CN reductant2 Sodium Cyanoborohydride (NaBH3CN) reductant2->F

Caption: Proposed two-step synthesis of Compound-X.

Protocol 1: Synthesis of Intermediate 3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde

This first step selectively functionalizes one of the two aldehyde groups. Using a milder reducing agent like sodium triacetoxyborohydride (STAB) is key to preventing over-reduction.

  • Reaction Setup: To a solution of 1,3-benzenedicarboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add 4-methylpiperidine (1.05 eq).

  • Stirring: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the intermediate aldehyde.

Protocol 2: Synthesis of this compound (Compound-X)

The second step converts the remaining aldehyde into the primary amine.

  • Reaction Setup: Dissolve the intermediate aldehyde from Protocol 1 (1.0 eq) in methanol (MeOH, 0.2 M).

  • Amine Source: Add ammonium chloride (NH₄Cl) (5.0 eq) to the solution.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding 1 M hydrochloric acid (HCl) until the pH is ~2 to decompose any remaining reducing agent. Stir for 1 hour.

  • Basification & Extraction: Basify the mixture to pH >12 with 4 M sodium hydroxide (NaOH). Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product, Compound-X, can be further purified by silica gel chromatography or crystallization if necessary.

Hypothesized Biological Targets & Screening Cascade

The structure of Compound-X suggests several potential biological targets within the central nervous system. The benzylamine scaffold is a known pharmacophore for monoamine oxidases (MAOs) and monoamine transporters (MATs), while the N-benzylpiperidine moiety is prevalent in ligands for a wide range of G-protein coupled receptors (GPCRs).[2][4][8]

A logical, tiered screening approach is proposed to efficiently identify the primary biological target(s) of Compound-X.

G A Compound-X B Primary Screening A->B C Monoamine Oxidase (MAO) Inhibition Assay (MAO-A & MAO-B) B->C D Monoamine Transporter (MAT) Radioligand Binding Assay (DAT, SERT, NET) B->D E GPCR Functional Assays (cAMP & Ca2+ Flux) B->E F Secondary / Follow-up Assays C->F G MAT Functional Uptake Assay D->G If Hit H GPCR Deconvolution (Agonist vs. Antagonist) E->H If Hit

Caption: Proposed screening cascade for Compound-X.

Protocols for Biological Evaluation

The following protocols are designed for initial screening and characterization of Compound-X. It is imperative that all experiments include appropriate positive and negative controls.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

This assay determines if Compound-X can inhibit the activity of MAO-A or MAO-B. Commercially available fluorometric kits provide a reliable and high-throughput method.[9]

Principle: MAO enzymes oxidize a substrate (e.g., tyramine), producing H₂O₂. In the presence of a peroxidase, the H₂O₂ reacts with a probe to generate a fluorescent product. An inhibitor will reduce the rate of fluorescence generation.

Materials:

  • MAO-A and MAO-B Inhibitor Screening Kit (e.g., Abcam ab284510 or similar)

  • Compound-X, dissolved in DMSO

  • Known MAO-A inhibitor (e.g., Clorgyline) and MAO-B inhibitor (e.g., Selegiline) as positive controls

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all kit reagents (Assay Buffer, Probe, Enzyme, Substrate) according to the manufacturer's protocol.

  • Compound Plating: Prepare serial dilutions of Compound-X (e.g., from 100 µM to 1 nM) in Assay Buffer. Add to appropriate wells of the microplate. Also, prepare wells for positive controls and a "no inhibitor" control (vehicle only).

  • Enzyme Addition: Add MAO-A or MAO-B enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing the probe and substrate. Add this mix to all wells to start the reaction.

  • Measurement: Immediately begin measuring fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37 °C.

  • Data Analysis:

    • For each concentration, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the "no inhibitor" control (100% activity).

    • Plot the % activity versus the log concentration of Compound-X and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Monoamine Transporter (MAT) Radioligand Binding Assay

This assay will determine if Compound-X binds to the dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters.[10][11]

Principle: This is a competitive binding assay. A radiolabeled ligand with known high affinity for a specific transporter is incubated with a membrane preparation containing that transporter. A test compound (Compound-X) that also binds to the transporter will compete with the radioligand, reducing the amount of radioactivity bound to the membrane.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

  • Known inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET) for non-specific binding determination and positive controls

  • Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Cell harvesting and membrane preparation buffers

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI)

  • Scintillation fluid and a liquid scintillation counter

  • 96-well plates and a cell harvester

Procedure:

  • Membrane Preparation:

    • Culture the transfected HEK293 cells to high confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in Assay Buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate for each transporter:

      • Total Binding: Membranes + Assay Buffer + Radioligand.

      • Non-specific Binding (NSB): Membranes + high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT) + Radioligand.

      • Compound-X wells: Membranes + serial dilutions of Compound-X + Radioligand.

    • The final concentration of the radioligand should be approximately its K_d value.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • For each concentration of Compound-X, calculate the percent inhibition of specific binding.

    • Plot % inhibition vs. log concentration of Compound-X to determine the IC₅₀.

    • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of radioligand and K_d is its dissociation constant.

Protocol 5: GPCR Functional Screening

A primary screen using assays that cover the major G-protein signaling pathways (G_s/G_i and G_q) is an efficient way to identify potential GPCR activity.[12][13][14]

Principle: G_s-coupled receptors increase cyclic AMP (cAMP) levels, while G_i-coupled receptors decrease forskolin-stimulated cAMP levels. This can be measured using various methods, including competitive immunoassays like HTRF.

Materials:

  • HEK293 cells expressing a panel of G_s and G_i-coupled receptors.

  • cAMP assay kit (e.g., Cisbio HTRF cAMP Dynamic 2)

  • Forskolin (for G_i assays)

  • Known agonists and antagonists for each receptor as controls.

  • 384-well low-volume white plates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Plating: Seed cells into 384-well plates and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of Compound-X to the cells.

  • Agonist Mode (for G_s): Incubate for 30 minutes at room temperature.

  • Antagonist Mode (for G_i): Pre-incubate with Compound-X for 15 minutes, then add an EC₈₀ concentration of forskolin and incubate for another 30 minutes.

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol. Incubate for 60 minutes.

  • Measurement: Read the plate on an HTRF reader and calculate the emission ratio.

  • Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the cAMP response vs. log concentration of Compound-X to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Principle: Activation of G_q-coupled receptors leads to the release of intracellular calcium (Ca²⁺). This transient increase can be detected using a calcium-sensitive fluorescent dye.[15][16]

Materials:

  • HEK293 cells expressing a panel of G_q-coupled receptors.

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Known agonists and antagonists for each receptor.

  • 384-well black, clear-bottom plates.

  • A kinetic plate reader with automated injection (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into 384-well plates and grow overnight.

  • Dye Loading: Aspirate the growth media and add the calcium dye loading solution. Incubate for 60 minutes at 37 °C.

  • Measurement: Place the cell plate and a compound plate (containing Compound-X dilutions) into the kinetic plate reader.

  • Assay Execution:

    • Establish a baseline fluorescence reading for ~15-20 seconds.

    • The instrument automatically injects Compound-X from the compound plate into the cell plate.

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the full response.

  • Data Analysis:

    • The response is typically measured as the maximum fluorescence intensity minus the baseline.

    • Plot the response vs. log concentration of Compound-X to determine EC₅₀ (for agonists). To test for antagonism, pre-incubate with Compound-X before adding a known agonist.

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and initial pharmacological characterization of the novel compound, this compound. The proposed screening cascade is designed to efficiently identify its primary biological targets, focusing on those suggested by its structural motifs. Positive "hits" in any of these primary assays will necessitate further investigation. For example, a compound that binds to a monoamine transporter should be evaluated in functional uptake assays to determine if it is an inhibitor or a substrate.[17] A compound active in a GPCR functional screen will require follow-up studies to confirm agonist, antagonist, or allosteric modulator activity and to determine its selectivity profile across a wider panel of receptors.[18]

By systematically applying these established protocols, researchers can effectively elucidate the pharmacological profile of this new chemical entity, potentially uncovering a valuable new tool for studying complex biological systems or a lead compound for future therapeutic development.

References

  • Gadaleta, D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6693. [Link][1]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5422. [Link][12]

  • Vasileva, E. V., & Zhidkova, O. B. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 209-231. [Link][2]

  • Sucic, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649. [Link][10]

  • D'Amico, G., et al. (2018). The compounds of reductive amination of 1 with the derivatives benzaldehydes recorded. ResearchGate. [Link][6]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 26, 2026, from [Link][13]

  • Maitre, L., et al. (1975). Inhibition of uptake of catecholamines by benzylamine derivatives. Journal of Pharmacy and Pharmacology, 27(11), 859-864. [Link][5]

  • Kunapuli, P. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e793. [Link][15]

  • Zhang, J. H., et al. (2011). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Probe Reports from the NIH Molecular Libraries Program. [Link][16]

  • Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Protocols. [Link][11]

  • Wikipedia. (n.d.). Benzylamine. Retrieved January 26, 2026, from [Link][4]

  • Pearson+. (n.d.). Show how to synthesize the following amines from the indicated starting materials by reductive amination. Retrieved January 26, 2026, from [Link][7]

  • Sharma, P., et al. (2021). Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. ResearchGate. [Link][8]

  • Zhang, X., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 755628. [Link][14]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Retrieved January 26, 2026, from [Link][9]

  • Li, Y., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(3), C739-C751. [Link][18]

  • Jayanthi, S., & Ramamoorthy, S. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 77, 12.17.1-12.17.16. [Link][17]

  • Kumar, A., et al. (2023). N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate. [Link][3]

Sources

Application Notes & Protocols: Elucidating the Mechanism of Action of {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to investigating the mechanism of action of the novel chemical entity, {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine. As this compound is not extensively described in current literature, this guide outlines a systematic, multi-tiered approach, beginning with synthesis and proceeding through initial target screening, validation, and functional characterization. The protocols provided are designed to be self-validating and are grounded in established pharmacological principles, offering a robust framework for elucidating the biological activity of this and structurally related compounds.

Introduction and Rationale

The compound this compound features a piperidine moiety linked to a benzylamine group. The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in centrally active agents due to its ability to confer favorable physicochemical properties for blood-brain barrier penetration.[1] The overall structure bears resemblance to compounds known to interact with monoaminergic systems, including transporters and G-protein coupled receptors (GPCRs), which are critical in neurotransmission.

Given the absence of established biological data, a logical and systematic investigation is required. This guide proposes a discovery cascade designed to first identify the primary biological target(s) and then to characterize the nature of the molecular interaction and its downstream cellular consequences.

Synthesis of this compound

The initial prerequisite for any biological investigation is the chemical synthesis of the compound of interest. Based on the structure, a plausible and efficient synthetic route is reductive amination. This approach is widely used for the synthesis of substituted piperidines.

Protocol 2.1: Two-Step Synthesis via Reductive Amination

This protocol describes the synthesis starting from commercially available 3-formylbenzonitrile and 4-methylpiperidine.

Step 1: Synthesis of 3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile

  • Reaction: To a solution of 3-formylbenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 4-methylpiperidine (1.1 eq).

  • Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding iminium ion.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the mixture. This reagent is mild and selective for the reduction of imines in the presence of other functional groups.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Step 2: Reduction of the Nitrile to the Primary Amine

  • Reaction: Dissolve the product from Step 1, 3-[(4-methylpiperidin-1-yl)methyl]benzonitrile, in an anhydrous solvent such as tetrahydrofuran (THF).

  • Reduction: Add a strong reducing agent capable of reducing nitriles, such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq), carefully at 0 °C. Alternatively, catalytic hydrogenation using a catalyst like Raney nickel under a hydrogen atmosphere can be employed for a milder reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up (for LiAlH₄): Carefully quench the reaction at 0 °C by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by an appropriate method, such as crystallization of a salt (e.g., hydrochloride salt) or column chromatography.

Characterization: The final compound should be thoroughly characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Tier 1: Broad-Based Target Screening

The initial step in characterizing a novel compound is to perform a broad screen to identify potential biological targets. This unbiased approach helps in generating initial hypotheses about the mechanism of action.

Protocol 3.1: In Vitro Pharmacological Profiling

It is highly recommended to utilize a commercial service for broad pharmacological profiling (e.g., Eurofins SafetyScreen, CEREP BioPrint). These services test the compound at a fixed concentration (typically 1-10 µM) against a large panel of receptors, ion channels, transporters, and enzymes.

Rationale: This provides a cost-effective and rapid assessment of the compound's selectivity and potential off-target effects. The selection of the panel should prioritize CNS targets given the compound's structure.

Workflow:

  • Compound Submission: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO).

  • Panel Selection: Choose a comprehensive panel that includes, at a minimum:

    • GPCRs: Adrenergic, dopaminergic, serotonergic, histaminic, and opioid receptors.

    • Monoamine Transporters: SERT, DAT, NET.

    • Ion Channels: Sodium, potassium, and calcium channels.

    • Enzymes: Monoamine oxidase A and B (MAO-A, MAO-B), Fatty Acid Amide Hydrolase (FAAH).

  • Data Analysis: The service will provide data as a percentage of inhibition or stimulation compared to a control.

Data Interpretation:

Result Interpretation Next Steps
>50% Inhibition/StimulationSignificant "hit"Proceed to Tier 2 for target validation.
25-50% Inhibition/StimulationPotential activityConsider for follow-up if multiple related targets show activity.
<25% Inhibition/StimulationLikely inactive at the tested concentrationDeprioritize unless there is a strong structural rationale.

Tier 2: Target Validation and Mechanistic Elucidation

Once one or more "hits" are identified in the initial screen, the next step is to validate these interactions and determine the nature of the compound's effect.

Protocol 4.1: Radioligand Binding Assays for GPCRs and Transporters

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of the test compound for the target protein.

Methodology:

  • Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the target of interest (e.g., HEK293 or CHO cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-dopamine for DAT, [³H]-nisoxetine for NET), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from the unbound radioligand by vacuum filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

    where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Self-Validation: Include a known reference compound as a positive control to ensure the assay is performing correctly. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

Protocol 4.2: Functional Assays for GPCRs

If the target is a GPCR, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Methodology (Example for a Gαₛ-coupled receptor):

  • Cell Culture: Use a cell line stably expressing the target GPCR.

  • cAMP Assay: Plate the cells in a 96-well plate.

  • To test for agonist activity: Add increasing concentrations of the test compound and incubate.

  • To test for antagonist activity: Pre-incubate the cells with increasing concentrations of the test compound, then stimulate with a known agonist at its EC₅₀ concentration.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist: Plot cAMP levels against compound concentration to determine the EC₅₀ and Eₘₐₓ.

    • Antagonist: Plot the response to the agonist against the concentration of the test compound to determine the IC₅₀. This can be used to calculate the antagonist affinity (Kₑ) using the Schild equation.

Diagram of a Generic GPCR Signaling Cascade:

GPCR_Signaling cluster_membrane Cell Membrane Compound {Compound} GPCR GPCR (Target) Compound->GPCR Binds G_Protein G Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Workflow of a typical GPCR signaling pathway.

Protocol 4.3: Monoamine Oxidase (MAO) Inhibition Assay

If the initial screen suggests activity against MAO-A or MAO-B, a direct enzyme inhibition assay is necessary.

Methodology:

  • Enzyme Source: Use recombinant human MAO-A or MAO-B.

  • Assay Principle: A common method involves using a substrate that produces a fluorescent or luminescent product upon oxidation by MAO.

  • Procedure:

    • Pre-incubate the enzyme with varying concentrations of the test compound.

    • Initiate the reaction by adding the substrate (e.g., p-tyramine) and a detection reagent (e.g., horseradish peroxidase and a fluorogenic substrate to detect H₂O₂ production).

    • Measure the fluorescence signal over time using a plate reader.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Plot the reaction rate against the inhibitor concentration to determine the IC₅₀.

Tier 3: Cellular and In Vivo Characterization

After validating the primary target and mechanism, the next step is to assess the compound's activity in a more complex biological system.

Protocol 5.1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle or the test compound.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both vehicle- and compound-treated cells. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

Diagram of CETSA Workflow:

CETSA_Workflow A 1. Treat cells with Compound or Vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells B->C D 4. Centrifuge to separate soluble vs. aggregated proteins C->D E 5. Analyze soluble fraction for target protein (e.g., Western Blot) D->E F 6. Plot thermal stability curve E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 5.2: In Vivo Microdialysis

For compounds targeting monoamine transporters, in vivo microdialysis in rodents is a key experiment to demonstrate functional activity in the brain.

Objective: To measure the effect of the compound on extracellular levels of neurotransmitters (e.g., serotonin, dopamine) in a specific brain region.

Methodology:

  • Animal Surgery: Implant a microdialysis probe into a relevant brain region (e.g., striatum for dopamine, prefrontal cortex for serotonin) of an anesthetized rat or mouse.

  • Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

  • Compound Administration: Administer the test compound systemically (e.g., via intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC with electrochemical detection (HPLC-EC).

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot them over time. An increase in the extracellular concentration of a neurotransmitter is indicative of reuptake inhibition.

Summary and Future Directions

This guide provides a foundational framework for the systematic investigation of the mechanism of action of this compound. By following this tiered approach, researchers can efficiently move from initial hypothesis generation to in vivo proof of concept. The data generated will be crucial for understanding the compound's therapeutic potential and for guiding future drug development efforts.

References

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024, October 21). PubMed. Retrieved January 26, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved January 26, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved January 26, 2026, from [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved January 26, 2026, from [Link]

  • In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. (2006, March 1). PubMed. Retrieved January 26, 2026, from [Link]

  • Watson, C. J., Venton, B. J., & Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1391-1399. [Link]

  • Making the Most of Microdialysis for Neurotransmitter Analysis. (2019, February 6). News-Medical.Net. Retrieved January 26, 2026, from [Link]

Sources

Application Notes & Protocols: A Strategic Framework for High-Throughput Screening of {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive strategic framework and detailed experimental protocols for the high-throughput screening (HTS) of the novel compound, {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine. Given the absence of established biological targets for this molecule, this guide is designed to empower researchers, scientists, and drug development professionals to systematically interrogate its bioactivity across principal target classes. We will dissect the compound's structure to predict likely biological interactions, outline a robust HTS cascade, and provide validated, step-by-step protocols for primary screens against G-Protein Coupled Receptors (GPCRs), ion channels, and enzymes. The protocols are designed with self-validating principles, incorporating rigorous quality control metrics, such as the Z'-factor, and a logical hit triage workflow to ensure the generation of high-quality, actionable data.

Compound Profile and Target Class Prediction

The rational design of a high-throughput screening campaign begins with an analysis of the compound's structure to inform a hypothesis-driven approach to target identification.

Chemical Structure: this compound

Structural Analysis: The molecule possesses two key pharmacophores that are prevalent in biologically active agents:

  • Substituted Benzylamine Moiety: This structure is a common feature in compounds targeting monoaminergic systems, including GPCRs (e.g., serotonin and dopamine receptors) and enzymes (e.g., monoamine oxidase inhibitors).

  • 4-Methylpiperidine Ring: The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in ligands for GPCRs and ion channels, particularly those active in the central nervous system (CNS).[1][2] Its presence often improves pharmacokinetic properties.

Hypothesized Target Classes: Based on this structural assessment, a primary screening strategy should focus on the most probable protein families. This approach maximizes the probability of identifying a relevant biological target efficiently.

Predicted Target Class Rationale / Examples Recommended Primary Assay Type
G-Protein Coupled Receptors (GPCRs) Benzylamine and piperidine motifs are common in ligands for adrenergic, serotonergic, dopaminergic, and opioid receptors.[1][3]Cell-Based Calcium Flux or cAMP Assays
Ion Channels Piperidine-containing compounds are known to modulate various ion channels, including sodium, potassium, and calcium channels.Cell-Based Membrane Potential Assays
Enzymes The benzylamine structure suggests potential interaction with enzymes involved in neurotransmitter metabolism, such as Monoamine Oxidase (MAO) or Fatty Acid Amide Hydrolase (FAAH).[4]Biochemical Fluorogenic Substrate Assays

The High-Throughput Screening Cascade: A Strategic Overview

A successful HTS campaign is a multi-step process designed to efficiently identify and validate promising compounds from a large library.[5][6][7] The workflow systematically funnels compounds through progressively more rigorous assays to eliminate false positives and characterize true "hits."

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Triage cluster_2 Phase 3: Lead Characterization Compound_Mgmt Compound Management (Solubility, Plating) Assay_Dev Assay Development & Validation (Z' > 0.5) Primary_HTS Primary HTS (Single Concentration) Assay_Dev->Primary_HTS Hit_ID Hit Identification (Statistical Cutoff) Primary_HTS->Hit_ID Raw Data Confirmation Confirmatory Screen (Fresh Compound) Hit_ID->Confirmation Dose_Response Dose-Response (IC50 / EC50) Confirmation->Dose_Response Counter_Screen Counter-Screening (Selectivity) Dose_Response->Counter_Screen Potent Hits Mechanism Mechanism of Action (MOA) Studies Counter_Screen->Mechanism Lead_Op Lead Optimization Mechanism->Lead_Op

Caption: The HTS cascade from compound preparation to lead optimization.
Critical Pre-Screening Step: Compound Management

The integrity of the screening data is fundamentally dependent on the quality of the compound management.[8]

  • Solubility Assessment: Determine the maximal stock concentration of this compound in 100% DMSO. A typical starting concentration for HTS libraries is 10 mM.

  • Stock Solution Preparation: Prepare a master stock solution in a certified, low-leachate container.

  • Plate Generation: Use acoustic dispensing technology for "touchless" transfer from the stock solution to 384- or 1536-well assay plates to create an intermediate "daughter" plate. This minimizes compound loss and cross-contamination compared to pin-tool or tip-based methods.[9]

  • Storage: Store all DMSO stocks at -20°C or -80°C in desiccated, low-humidity environments to prevent water absorption and compound precipitation.[8]

Primary High-Throughput Screening Protocols

The following protocols are designed for a primary screen at a single concentration (typically 10 µM) in a 384-well format. They represent robust, validated methods for the hypothesized target classes.

Protocol 3.1: GPCR Activation Screen (Calcium Flux Assay)

Principle: This assay is ideal for detecting the activation of Gq-coupled GPCRs, which signal through the release of intracellular calcium (Ca²⁺). A calcium-sensitive fluorescent dye is pre-loaded into cells; receptor activation by an agonist leads to a transient increase in intracellular Ca²⁺, resulting in a measurable increase in fluorescence.

Causality: Choosing a calcium flux assay as a primary screen is a high-yield strategy because a significant number of aminergic receptors (likely targets for the test compound) are Gq-coupled. The assay is rapid, sensitive, and highly amenable to automation.[10][11]

Step-by-Step Methodology:

  • Cell Plating: Seed a stable cell line expressing a panel of candidate GPCRs (e.g., HEK293 cells expressing 5-HT₂ receptors) into black-walled, clear-bottom 384-well microplates at a density of 15,000-25,000 cells per well in 25 µL of culture medium.

  • Incubation: Culture the plates for 18-24 hours at 37°C and 5% CO₂.

  • Dye Loading: Aspirate the culture medium and add 20 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) prepared in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Dye Incubation: Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

  • Compound Addition: Transfer 50 nL of the test compound, positive control (a known agonist for the receptor), and negative control (DMSO vehicle) from the daughter plate to the assay plate using an acoustic dispenser. The final compound concentration should be 10 µM with a final DMSO concentration ≤0.5%.

  • Signal Detection: Immediately place the plate into a fluorescence plate reader (e.g., FLIPR Tetra® or PHERAstar®) and measure the kinetic fluorescence signal (Excitation: 488 nm, Emission: 525 nm) for 90-180 seconds.

Controls:

  • Positive Control: A known receptor agonist (e.g., Serotonin for a 5-HT receptor) at its EC₈₀ concentration.

  • Negative Control: DMSO vehicle only.

Protocol 3.2: Ion Channel Modulation Screen (Membrane Potential Assay)

Principle: This assay detects the modulation of ion channel activity (agonism, antagonism, or blockade) by measuring changes in the cell's membrane potential. A voltage-sensitive fluorescent dye reports on the cell's polarization state; ion influx or efflux through a channel will cause depolarization or hyperpolarization, resulting in a change in fluorescence.

Causality: This method provides a functional readout of the integrated activity of all ion channels on the cell surface, making it an excellent primary screen to detect any interaction with this target class without prior knowledge of the specific channel subtype.[12][13][14]

Step-by-Step Methodology:

  • Cell Plating: Seed a suitable cell line (e.g., CHO or HEK293 cells expressing a voltage-gated sodium channel like Naᵥ1.7) into black-walled, clear-bottom 384-well microplates at a density of 20,000-30,000 cells per well in 25 µL of medium.

  • Incubation: Culture for 24 hours at 37°C and 5% CO₂.

  • Dye Loading: Add 25 µL of a membrane potential-sensitive dye (e.g., a FRET-based dye pair) to each well.

  • Dye Incubation: Incubate the plate for 45-60 minutes at room temperature, protected from light.

  • Compound Addition (Antagonist Mode): Add 50 nL of the test compound or controls and incubate for 15-30 minutes.

  • Stimulation & Detection: Place the plate in a fluorescence reader. After establishing a baseline reading for 10-20 seconds, add a chemical activator (e.g., Veratridine for sodium channels) to all wells and immediately record the fluorescence signal for 60-120 seconds.

Controls:

  • Positive Control: A known channel blocker (e.g., Tetracaine).

  • Negative Control: DMSO vehicle only.

  • Maximum Signal Control: Activator added to wells with DMSO only.

Protocol 3.3: Enzyme Inhibition Screen (Fluorogenic Assay)

Principle: This biochemical assay measures the ability of a compound to inhibit the activity of a purified enzyme. The enzyme catalyzes the conversion of a non-fluorescent substrate into a highly fluorescent product. An inhibitor will prevent this conversion, resulting in a lower fluorescence signal.

Causality: This direct, target-based approach is highly robust and cost-effective.[6][15] It avoids the complexities of cell-based assays and is ideal for a primary screen to quickly identify potential enzyme inhibitors.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare an optimized assay buffer for the target enzyme (e.g., Monoamine Oxidase A).

  • Compound Plating: Dispense 50 nL of the test compound (10 µM final concentration) or controls into a low-volume, black 384-well plate.

  • Enzyme Addition: Add 5 µL of the purified enzyme solution (at a concentration predetermined to give a robust signal) to each well and mix.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 5 µL of the fluorogenic substrate (e.g., Amplex Red reagent) at a concentration near its Kₘ value.

  • Signal Detection: Immediately transfer the plate to a fluorescence reader and measure the kinetic or endpoint fluorescence signal according to the substrate manufacturer's recommendations.

Controls:

  • Positive Control: A known potent inhibitor of the enzyme (e.g., Clorgyline for MAO-A).

  • Negative Control (100% Activity): DMSO vehicle only.

  • No Enzyme Control (0% Activity): Assay buffer and substrate only.

Assay Validation and Quality Control

A trustworthy HTS campaign relies on a statistically validated assay.[5] The primary metric for this is the Z'-factor, which quantifies the separation between the positive and negative controls.[16][17]

Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (pos) and negative (neg) controls:

Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

Interpretation of Z'-Factor Values:

Z'-Factor Value Assay Quality Classification Interpretation & Action
> 0.5ExcellentThe assay is robust and reliable for HTS. Proceed with screening.
0 to 0.5MarginalThe assay may be usable, but has a small separation window. Hit confirmation will be critical. Optimization is recommended.[18][19]
< 0UnacceptableThe signal from the controls overlaps. The assay is not suitable for screening and must be re-developed.[19]

Self-Validation System: Before screening the full compound library, the Z'-factor must be determined by running several full plates containing only positive and negative controls. An assay is only considered validated and ready for HTS when a Z'-factor > 0.5 can be consistently achieved.[19][20]

Data Analysis and Hit Triage

Following the primary screen, a systematic workflow is essential to identify and prioritize genuine hits for further study.

Hit_Triage_Workflow cluster_0 Primary Data Processing cluster_1 Hit Selection cluster_2 Hit Validation cluster_3 False Positive Removal Raw_Data Raw Fluorescence/ Luminescence Data Normalization Normalization (% Inhibition or % Activation) Raw_Data->Normalization QC_Check Plate QC Check (Z' > 0.5) Normalization->QC_Check Hit_Cutoff Define Hit Cutoff (e.g., > 3σ from mean control) QC_Check->Hit_Cutoff Hit_List Generate Primary Hit List Hit_Cutoff->Hit_List Confirm_Screen Confirmatory Screen (Fresh Solid Compound) Hit_List->Confirm_Screen Dose_Response Dose-Response Assay (8-12 point curve) Confirm_Screen->Dose_Response Potency_Calc Calculate IC50/EC50 Dose_Response->Potency_Calc Counter_Screen Counter-Screening (e.g., Orthogonal Assay) Potency_Calc->Counter_Screen PAINS_Filter Computational Filter (PAINS Analysis) Potency_Calc->PAINS_Filter Validated_Hits Validated Hits for Lead Optimization Counter_Screen->Validated_Hits PAINS_Filter->Validated_Hits

Caption: Workflow for hit triage and validation post-primary screen.
  • Data Normalization: Raw data from each well is normalized relative to the plate controls. For an inhibition assay, this is typically calculated as: % Inhibition = 100 * (1 - (Signal_Compound - μ_pos) / (μ_neg - μ_pos))

  • Hit Identification: A "hit" is defined as a compound whose activity exceeds a statistical threshold. A commonly used and robust cutoff is three standard deviations (3σ) from the mean of the negative control wells.

  • Confirmatory Screening: All primary hits must be re-tested using a freshly prepared sample of the compound (ideally from the original solid stock) to rule out false positives arising from compound handling or degradation.

  • Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically an 8 to 12-point, 3-fold serial dilution) to determine their potency (EC₅₀ for agonists or IC₅₀ for inhibitors). This is a critical step to confirm the biological activity is real and to rank hits.

Counter-Screening and Eliminating Artifacts

A significant challenge in HTS is the prevalence of false positives.[6] It is crucial to implement a counter-screening strategy to eliminate compounds that interfere with the assay technology rather than the biological target.

  • Orthogonal Assays: Re-test the most potent hits in a secondary assay that uses a different technology or readout to measure the same biological endpoint. For example, if a GPCR hit was identified in a calcium flux assay, it could be confirmed using a BRET-based β-arrestin recruitment assay.[21]

  • Promiscuity and PAINS Filtering: Many compounds, known as Pan-Assay Interference Compounds (PAINS), appear as hits in numerous assays through non-specific mechanisms like aggregation.[6] Hits should be checked against computational PAINS filters and tested in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to identify aggregators.

Conclusion

This application note provides a comprehensive, hypothesis-driven framework for initiating the discovery of the biological activity of this compound. By leveraging structural insights to select appropriate primary assays and adhering to rigorous standards of quality control and hit validation, researchers can confidently and efficiently screen this novel compound. The provided protocols for GPCR, ion channel, and enzyme screening serve as validated starting points for a robust HTS campaign, paving the way for the identification of high-quality, validated hits suitable for downstream drug discovery programs.

References

  • Le-Masne de Chermont, Q. et al. (2008). Discovery of N-{(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • BMG LABTECH (2019). High-throughput screening (HTS). Available at: [Link]

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]

  • Alexander, J. P. et al. (2008). Biochemical and biological properties of 4-(3-phenyl-[3][4][5]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Vanover, K. E. et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • An, F. & Lo, D. C. (2018). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Hauser, A. S. et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Chemical Biology. Available at: [Link]

  • Kassel, D. B. et al. (2004). Multiplex enzyme assays and inhibitor screening by mass spectrometry. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

  • Aurora Biomed (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. Available at: [Link]

  • Yasgar, A. et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation. Available at: [Link]

  • Desai, S. et al. (2012). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. Indian Drugs. Available at: [Link]

  • Agilent (2021). High-Throughput GPCR Assay Development. Available at: [Link]

  • Charles River Laboratories. Ion Channel Assays. Available at: [Link]

  • Westaway, S. M. et al. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry. Available at: [Link]

  • Matson, S. L. et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of the Association for Laboratory Automation. Available at: [Link]

  • chem IT Services. HTS Data Analysis. Available at: [Link]

  • Macarron, R. et al. (2011). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. Z-factor. Available at: [Link]

  • GEN Biotechnology (2025). The High-Throughput Screening Transformation in Modern Drug Development. Available at: [Link]

  • de Souza, A. C. S. et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences. Available at: [Link]

  • Li, M. & Lester, H. A. (2012). High throughput screening technologies for ion channels. Expert Opinion on Drug Discovery. Available at: [Link]

  • ResearchGate. primary high-throughput screening (hts) data quality control review. Available at: [Link]

  • Abdel-Wahab, B. F. et al. (2012). Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones. Journal of the Mexican Chemical Society. Available at: [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]

  • Beckman Coulter. Compound Management and Integrity. Available at: [Link]

  • Shin, A. (N.D.). Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • Labinsights (2023). Analysis of High-throughput Cell Screening Techniques for Ion Channels. Available at: [Link]

  • Kevorkov, D. & Makarenkov, V. (N.D.). Quality control and data correction in high-throughput screening. Université du Québec à Montréal. Available at: [Link]

  • Anticancer Research (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Available at: [Link]

  • Ismaili, L. et al. (2005). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, S. S. et al. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one. Molbank. Available at: [Link]

  • Google Patents (2015). Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • On HTS (2023). Z-factor. Available at: [Link]

  • Wikipedia. High-throughput screening. Available at: [Link]

  • GEN Biotechnology (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Available at: [Link]

  • Assay Genie. High-Throughput Screening Assays. Available at: [Link]

  • Fang, Y. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Wróbel, M. Z. et al. (2023). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules. Available at: [Link]

  • ION Biosciences. Ion Channel Assay Services. Available at: [Link]

  • AddexBio. G-Protein Coupled Receptor (GPCR) Screening Assays. Available at: [Link]

  • Trivedi, S. et al. (2008). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Notes & Protocols: A Framework for Assessing the Preclinical Efficacy of {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Establishing a Scientific Premise for a Novel Chemical Entity

The compound {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine is a novel chemical entity without established pharmacological data in the public domain. An analysis of its structure, which features a phenylmethanamine core and a methylpiperidine moiety, suggests a potential interaction with the central nervous system (CNS). Specifically, these structural motifs are common in ligands that target monoamine transporters—such as the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1] These transporters are critical for regulating neurotransmission and are the targets for a wide range of therapies for neuropsychiatric disorders.[1]

Therefore, this guide is built upon the scientific hypothesis that this compound acts as a monoamine transporter modulator. Based on this premise, its therapeutic potential may lie in the treatment of CNS disorders such as major depressive disorder, anxiety disorders, or neuropathic pain .[1] This document provides a strategic framework and detailed protocols for conducting preclinical efficacy studies in validated rodent models relevant to these conditions. All research must adhere to Good Laboratory Practices (GLP) as defined by regulatory bodies like the FDA to ensure data integrity and reliability.[2]

Part 1: Foundational Preclinical Assessment

Prior to initiating efficacy studies, a series of foundational experiments are mandatory to establish a basic safety and pharmacokinetic profile. These studies are essential for informed dose selection and regimen design in subsequent, more complex behavioral models.[3]

In Vitro Target Engagement & Selectivity

Causality: The foundational step is to confirm the hypothesized mechanism of action. In vitro assays provide a direct measure of the compound's affinity and functional activity at the primary monoamine transporters (SERT, NET, DAT). This data is crucial for interpreting in vivo results and predicting potential side-effect profiles.

Protocol:

  • Assay Type: Radioligand binding and uptake inhibition assays using cell lines (e.g., HEK293) stably expressing human SERT, NET, and DAT.[4][5]

  • Objective: To determine the binding affinity (Ki) and functional inhibitory potency (IC50) of the test compound at each transporter.[4][5]

  • Procedure:

    • Culture transporter-expressing cells to appropriate confluency.

    • For binding assays, incubate cell membranes with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.

    • For uptake assays, incubate whole cells with a radiolabeled substrate (e.g., [³H]5-HT for SERT) and varying concentrations of the test compound.

    • Measure radioactivity using scintillation counting to determine the degree of radioligand displacement or substrate uptake inhibition.

    • Calculate Ki and IC50 values using non-linear regression analysis.

  • Self-Validation: Run known selective inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT) as positive controls to validate assay performance.

Pharmacokinetics (PK) and Dose-Range Finding

Causality: Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for designing an effective dosing strategy.[6] A dose-range finding study establishes the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects, informing the dose levels for efficacy trials.[6]

Protocol: Rodent Pharmacokinetics

  • Species: Male Sprague-Dawley rats or C57BL/6 mice.[7][8]

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) following intravenous (IV) and oral (PO) administration.

  • Procedure:

    • Administer a single dose of the compound via IV (e.g., 1-2 mg/kg) and PO (e.g., 10 mg/kg) to separate cohorts of animals.[7]

    • Collect serial blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 360 minutes).[7]

    • Process blood to plasma and analyze compound concentrations using a validated LC-MS/MS method.[7]

    • Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).

  • Self-Validation: The IV administration data provides the benchmark for absolute bioavailability from the PO route. Consistent, dose-proportional exposure should be observed in preliminary dose-escalation cohorts.

Part 2: Preclinical Efficacy Evaluation

The selection of animal models should be hypothesis-driven. Based on the initial in vitro screening results (e.g., high affinity for SERT and NET), models for depression and neuropathic pain are logical starting points. If the compound shows significant DAT affinity, models for other CNS disorders might be considered.

Preclinical_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Decision Point Target In Vitro Target Engagement (SERT, NET, DAT Assays) PK Pharmacokinetics (PK) (IV & PO in Rodents) Target->PK Confirm Mechanism MTD Dose-Range Finding & MTD Determination PK->MTD Inform Dosing FST Depression Model (Forced Swim Test) MTD->FST Select Safe Doses EPM Anxiety Model (Elevated Plus Maze) MTD->EPM Select Safe Doses CCI Neuropathic Pain Model (Chronic Constriction Injury) MTD->CCI Select Safe Doses Decision Efficacy Signal? FST->Decision EPM->Decision CCI->Decision Go Proceed to Advanced Models Decision->Go Yes NoGo Re-evaluate/Stop Decision->NoGo No

Caption: High-level workflow for preclinical evaluation of a novel CNS compound.

Model for Antidepressant-Like Activity: Forced Swim Test (FST)

Causality: The FST is a widely used behavioral screen for antidepressant efficacy.[9] It is based on the principle that rodents, when placed in an inescapable container of water, will eventually adopt an immobile posture.[10][11][12] This immobility is interpreted as a state of behavioral despair, and a reduction in immobility time by a test compound is predictive of antidepressant activity.[11][13]

Protocol: Forced Swim Test in Mice

  • Animals: Male C57BL/6 mice (n=10-15 per group).

  • Apparatus: A transparent cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[9][14]

  • Experimental Groups:

    • Group 1: Vehicle Control (e.g., Saline or 0.5% Tween 80)

    • Group 2: Positive Control (e.g., Fluoxetine, 20 mg/kg, IP)

    • Group 3-5: Test Compound (e.g., 3, 10, 30 mg/kg, PO)

  • Procedure:

    • Acclimatize animals to the testing room for at least 1 hour.

    • Administer the vehicle, positive control, or test compound 60 minutes (for PO) or 30 minutes (for IP) prior to the test.

    • Gently place each mouse into the water cylinder for a 6-minute session.[14]

    • Record the entire session via video. An automated tracking system or a trained, blinded observer should score the duration of immobility during the final 4 minutes of the test.

    • Immobility is defined as the cessation of struggling and swimming, with movements limited to those necessary to keep the head above water.[11]

    • After the test, remove the mouse, dry it thoroughly with a towel, and place it in a heated recovery cage before returning to its home cage.

  • Self-Validation: The positive control group (Fluoxetine) must show a statistically significant decrease in immobility time compared to the vehicle group for the assay to be considered valid.

Model for Anxiolytic-Like Activity: Elevated Plus Maze (EPM)

Causality: The EPM test is a standard paradigm for assessing anxiety-like behavior in rodents.[15][16] The model is based on the natural aversion of rodents to open and elevated spaces.[15][17] Anxiolytic compounds increase the propensity of the animals to explore the open, more "dangerous" arms of the maze.[18]

Protocol: Elevated Plus Maze in Rats

  • Animals: Male Wistar or Sprague-Dawley rats (n=10-15 per group).

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

  • Experimental Groups:

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Diazepam, 1-2 mg/kg, IP)

    • Group 3-5: Test Compound (e.g., 3, 10, 30 mg/kg, PO)

  • Procedure:

    • Habituate animals to the dimly lit testing room for at least 1 hour.[17]

    • Administer the assigned treatment at the appropriate pre-test interval.

    • Place the rat on the central platform of the maze, facing one of the open arms.[18]

    • Allow the animal to explore the maze for a 5-minute period.[18][19]

    • Record the session using an overhead video camera and automated tracking software.[17]

    • Primary endpoints are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total number of entries.

    • Clean the maze thoroughly with 70% ethanol between trials to eliminate olfactory cues.[15]

  • Self-Validation: The Diazepam-treated group should exhibit a significant increase in the time spent and entries into the open arms compared to the vehicle group. Total arm entries should also be monitored to rule out confounding effects on general locomotion.

Model for Neuropathic Pain: Chronic Constriction Injury (CCI)

Causality: The CCI model, first described by Bennett and Xie, is a widely used and robust model of peripheral neuropathic pain.[20][21] It involves loose ligation of the sciatic nerve, which produces long-lasting pain hypersensitivity in the hind paw, mimicking symptoms of human neuropathic pain like allodynia (pain from a non-painful stimulus) and hyperalgesia.[22]

Protocol: Chronic Constriction Injury in Rats

  • Animals: Male Sprague-Dawley rats (200-250g).[20]

  • Experimental Groups:

    • Group 1: Sham Surgery + Vehicle

    • Group 2: CCI Surgery + Vehicle

    • Group 3: CCI Surgery + Positive Control (e.g., Gabapentin, 30-100 mg/kg, PO)

    • Group 4-6: CCI Surgery + Test Compound (e.g., 3, 10, 30 mg/kg, PO)

  • Procedure:

    • Surgery: Anesthetize the rat. In the CCI group, expose the sciatic nerve at the mid-thigh level and place four loose ligatures around it.[22][23] In the Sham group, expose the nerve without ligation.[23] Close the incision and allow the animal to recover.

    • Behavioral Testing: Begin testing 7-14 days post-surgery, once pain behaviors have fully developed.

    • Mechanical Allodynia Assessment (von Frey Test):

      • Place animals in individual chambers on an elevated mesh floor and allow them to acclimate.

      • Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.[22]

      • The paw withdrawal threshold is the lowest force that elicits a brisk withdrawal response.

    • Dosing and Re-testing: Administer the vehicle, positive control, or test compound. Re-assess the paw withdrawal threshold at various time points post-dosing (e.g., 1, 2, 4 hours) to determine the peak analgesic effect.

  • Self-Validation: The CCI + Vehicle group must show a significant decrease in paw withdrawal threshold compared to the Sham group. The Gabapentin-treated group must show a significant reversal of this hypersensitivity (i.e., an increased withdrawal threshold) compared to the CCI + Vehicle group.

Data Presentation & Interpretation

Quantitative data from these studies should be summarized in clear, concise tables to facilitate comparison between treatment groups.

Table 1: Example Data Summary for Forced Swim Test

Treatment GroupDose (mg/kg)NImmobility Time (seconds, Mean ± SEM)% Change vs. Vehiclep-value vs. Vehicle
Vehicle-12155.4 ± 8.2--
Fluoxetine201285.1 ± 6.5↓ 45.2%<0.001
Compound X312140.2 ± 9.1↓ 9.8%>0.05
Compound X1012110.8 ± 7.3↓ 28.7%<0.01
Compound X301289.5 ± 5.9↓ 42.4%<0.001

Table 2: Example Data Summary for Chronic Constriction Injury Model

Treatment GroupDose (mg/kg)NPaw Withdrawal Threshold (grams, Mean ± SEM)% Reversal of Allodyniap-value vs. CCI-Vehicle
Sham-Vehicle-1014.5 ± 0.8--
CCI-Vehicle-103.2 ± 0.40%-
CCI-Gabapentin1001010.8 ± 0.967.3%<0.001
CCI-Compound X10105.1 ± 0.616.8%>0.05
CCI-Compound X30109.7 ± 0.757.5%<0.01

% Reversal calculated as: [(Post-dose Threshold) - (CCI-Vehicle Threshold)] / [(Sham Threshold) - (CCI-Vehicle Threshold)] x 100

Visualization of a Hypothesized Signaling Pathway

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal CompoundX {3-[(4-Methyl...)} methanamine SERT SERT CompoundX->SERT Blocks Serotonin_vesicle Serotonin (5-HT) Synaptic_Cleft Serotonin_vesicle->Synaptic_Cleft Release Reuptake Synaptic_Cleft->Reuptake 5-HT Receptor 5-HT Receptor Synaptic_Cleft->Receptor Binds Signal Downstream Signaling Receptor->Signal Activates

Caption: Hypothesized mechanism: Compound blocks SERT, increasing synaptic serotonin.

References

  • Bio-protocol. (n.d.). Chronic Constriction Injury (CCI) Model of Neuropathic Pain. Bio-protocol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). The Drug Development Process: Step 2: Preclinical Research. FDA. Retrieved from [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Altasciences. Retrieved from [Link]

  • Protocols.io. (2023). Elevated plus maze protocol. Protocols.io. Retrieved from [Link]

  • Saha, K., et al. (2018). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Retrieved from [Link]

  • Strekalova, T., et al. (2022). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. PubMed Central. Retrieved from [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments. Retrieved from [Link]

  • Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. Retrieved from [Link]

  • NC3Rs. (2021). Forced swim test in rodents. NC3Rs. Retrieved from [Link]

  • Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Retrieved from [Link]

  • Wieschowski, S., et al. (2019). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. British Journal of Pharmacology. Retrieved from [Link]

  • Tanga, F. Y., et al. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of Visualized Experiments. Retrieved from [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from [Link]

  • Hashemzaei, M., et al. (2024). A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights. Gene Therapy. Retrieved from [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW DPI. Retrieved from [Link]

  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. NC3Rs. Retrieved from [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) Model. Charles River. Retrieved from [Link]

  • Nagine, T. (2024). The Ethics and Efficacy of Antidepressant Drug Testing on Animals. Allied Academies. Retrieved from [Link]

  • Zhang, D., et al. (2013). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA. Retrieved from [Link]

  • Zamek-Gliszczynski, M. J., et al. (2013). Transporters in Drug Development: 2013 International Transporter Consortium White Paper. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Charles River. Retrieved from [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. UAR. Retrieved from [Link]

  • Strekalova, T., et al. (2022). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. ResearchGate. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. PPD. Retrieved from [Link]

  • Markou, A., et al. (2009). Animal and Translational Models for CNS Drug Discovery: Neurological Disorders. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Retrieved from [Link]

  • MDPI. (2024). BAM 15 Exerts Molluscicidal Effects on Pomacea canaliculata Through the Induction of Oxidative Stress, Impaired Energy Metabolism, and Tissue Damage. MDPI. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Experimental Chronic Constriction Injury (CCI)- induced Neuropathic Pain Model. Aragen. Retrieved from [Link]

  • ResearchGate. (2023). Elevated plus maze protocol v1. ResearchGate. Retrieved from [Link]

  • Krishnan, V., & Nestler, E. J. (2010). Animal Models of Depression: Molecular Perspectives. Current Topics in Behavioral Neurosciences. Retrieved from [Link]

  • Chen, S. U., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. Retrieved from [Link]

  • NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. Retrieved from [Link]

  • Saudi Food and Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. SFDA. Retrieved from [Link]

  • MD Biosciences. (n.d.). Preclinical Neurology CRO | Pain, CNS, and Neurodegeneration Models. MDB. Retrieved from [Link]

  • University of Notre Dame IACUC. (n.d.). Forced Swim Test v.3. Notre Dame Research. Retrieved from [Link]_policy_final.pdf)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the purification of this compound.

Understanding the Molecule

This compound is a diamine, possessing both a primary and a tertiary amine. This dual basicity, along with its aromatic and aliphatic components, presents unique challenges and opportunities in its purification. Understanding the structure is key to devising an effective purification strategy.

Caption: Chemical structure of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Column Chromatography Issues

Question 1: My compound is streaking or tailing on the silica gel column. What can I do?

Answer: Tailing is a common issue when purifying amines on silica gel due to the interaction of the basic amine groups with the acidic silanol groups on the silica surface. Here are several strategies to mitigate this:

  • Deactivate the Silica Gel: Before packing your column, you can reduce the acidity of the silica gel.[1] This can be achieved by preparing a slurry of the silica gel in your chosen eluent and adding a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), and then packing the column with this mixture.

  • Use a Basic Mobile Phase: Incorporating a small percentage of a base like triethylamine or ammonia in your eluent system can help to saturate the acidic sites on the silica gel, allowing your compound to elute more symmetrically.[1]

  • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.[1]

Question 2: I'm having trouble separating my desired product from a closely related impurity. How can I improve the resolution?

Answer: Improving the separation of closely related compounds requires optimizing the chromatographic conditions.

  • Solvent Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can often improve separation.[1]

  • Solvent System Optimization: Systematically screen different solvent systems. A good starting point for amines is a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or isopropanol), with a small amount of a basic modifier.

  • Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve resolution, although this will also increase the elution time.

Parameter Recommendation for Improved Resolution Rationale
Stationary Phase Smaller particle size silica gel (e.g., 40-63 µm)Increases surface area and improves separation efficiency.
Mobile Phase Use a solvent system with a lower polarity to increase retentionAllows for more interactions with the stationary phase, enhancing separation.
Flow Rate Decrease the flow rateProvides more time for equilibrium between the stationary and mobile phases.

Question 3: My compound seems to be decomposing on the column. What are the possible causes and solutions?

Answer: Decomposition on a silica gel column is often due to the acidic nature of the stationary phase.

  • Stability Check: Before running a large-scale column, spot your crude material on a TLC plate and let it sit for a few hours. Then, develop the plate to see if any new spots have appeared, which would indicate decomposition.[1]

  • Deactivation: As mentioned previously, deactivating the silica gel with a base is a primary solution.

  • Alternative Purification Methods: If the compound is highly sensitive, consider other purification techniques like crystallization or extraction.

Crystallization and Product Isolation Challenges

Question 1: My purified compound is an oil and won't crystallize. How can I obtain a solid product?

Answer: Many amine-containing compounds are prone to being oils at room temperature. Here are several techniques to induce crystallization:

  • Salt Formation: Converting the free base to a salt can significantly increase its crystallinity.[2][3] Common acids used for this purpose include hydrochloric acid, sulfuric acid, or tartaric acid. The resulting salt can then be crystallized from a suitable solvent.[3] For diamines, it's possible to form either a mono- or di-salt, which will have different crystallization properties.

  • Solvent Screening: Systematically test a variety of solvents and solvent mixtures. A good crystallization solvent will dissolve the compound when hot but not when cold.[4] Common choices include alcohols (ethanol, isopropanol), esters (ethyl acetate), and hydrocarbons (hexane, heptane), or mixtures thereof.[2]

  • Seeding: If you have a small amount of crystalline material, adding a "seed" crystal to a supersaturated solution can initiate crystallization.

  • Slow Evaporation: Dissolve the oil in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.

Question 2: I'm getting a low yield after recrystallization. What are the likely reasons?

Answer: Low yield is a common problem in recrystallization and can be due to several factors:

  • Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product, leading to a significant portion of the compound remaining in the mother liquor upon cooling.[4]

  • Premature Crystallization: If the solution cools too quickly during filtration to remove insoluble impurities, some of the product may crystallize prematurely and be lost.

  • Insufficient Cooling: Ensure the solution is cooled to a sufficiently low temperature (an ice bath may be necessary) to maximize the amount of product that crystallizes out.

Question 3: The purity of my recrystallized product is still not satisfactory. What can I do?

Answer: If recrystallization does not provide the desired purity, consider the following:

  • Multiple Recrystallizations: A second or even third recrystallization can sometimes be necessary to remove stubborn impurities.

  • Alternative Purification: It may be that the impurities have very similar solubility properties to your product. In this case, an alternative purification method like column chromatography may be required before a final crystallization step.

  • Charcoal Treatment: If the product has colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help to remove them.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound on a large scale?

A1: For large-scale purification of active pharmaceutical ingredients (APIs), crystallization is often the preferred method due to its efficiency and cost-effectiveness.[5] Given that the target compound may be an oil, forming a salt to facilitate crystallization would be a primary strategy to investigate.[2][3] Distillation is another potential method for large-scale purification, provided the compound is thermally stable and has a suitable boiling point.[6]

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques should be used to determine the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for assessing purity.[7] A well-developed HPLC method can separate and quantify even minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any residual solvents or impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

  • Melting Point: For a crystalline solid, a sharp melting point range is a good indicator of high purity.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: As with any chemical, it is important to consult the Safety Data Sheet (SDS) before handling. Based on the functional groups present, this compound is likely to be basic and may be corrosive or irritating to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn. Work should be conducted in a well-ventilated fume hood.

Q4: My synthesis of this compound is racemic. How can I separate the enantiomers?

A4: The separation of enantiomers, known as chiral resolution, is a critical step if a single enantiomer is required. A common method for resolving chiral amines is through the formation of diastereomeric salts.[8] This involves reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts.[8] These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization.[8] After separation, the desired enantiomer of the amine can be recovered by treatment with a base. Chiral chromatography is another powerful technique for separating enantiomers.[8]

Purification_Workflow Decision-Making Workflow for Purification cluster_0 Initial Assessment cluster_1 Primary Purification Strategy cluster_2 Secondary Purification & Final Product Crude Product Crude Product Purity Analysis (TLC, LCMS) Purity Analysis (TLC, LCMS) Crude Product->Purity Analysis (TLC, LCMS) Crystallization Feasible? Crystallization Feasible? Purity Analysis (TLC, LCMS)->Crystallization Feasible? Column Chromatography Column Chromatography Crystallization Feasible?->Column Chromatography No/Impure Recrystallization Recrystallization Crystallization Feasible?->Recrystallization Yes Pure Product? Pure Product? Column Chromatography->Pure Product? Recrystallization->Pure Product? Pure Product?->Column Chromatography No, from Recrystallization Pure Product?->Recrystallization No, from Chromatography Final Product Final Product Pure Product?->Final Product Yes

Caption: A general workflow for selecting a purification strategy.

References

  • Geert-Jan Witkamp, G., et al. (2019). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceuticals, 12(3), 128. [Link]

  • Blacker, A. J., & Headley, C. E. (2010). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Johnson Matthey Technology Review, 54(3), 158-164. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Process for the purification of diamines. (2006).
  • How to recrystallize an oily compound? (2025). ResearchGate. [Link]

  • API Purification. (n.d.). Pharmaceutical Technology. [Link]

  • Purification method for diamine compound, neutral salt of diamine compound, diamine, and polyimide. (2020). WIPO Patentscope. [Link]

  • Chiral resolution. (2023). In Wikipedia. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? (2018). ResearchGate. [Link]

  • Bolchi, C., et al. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Purification solutions in large-scale manufacturing of oligonucleotide APIs. (n.d.). CordenPharma. [Link]

  • Column chromatography. (n.d.). University of Calgary. [Link]

  • Separation and purification of fatty acid amines. (1964).
  • o-PHENYLENEDIAMINE. (n.d.). Organic Syntheses. [Link]

  • Liang, Y., et al. (2007). Chiral melamine derivatives: design, synthesis, and application to mass spectrometry-based chiral analysis. Journal of the American Society for Mass Spectrometry, 18(7), 1285-1293. [Link]

  • Ter Horst, J. H., et al. (2011). Efficient Purification of an Active Pharmaceutical Ingredient via Cocrystallization: From Thermodynamics to Scale-Up. Crystal Growth & Design, 11(7), 2954-2960. [Link]

  • How to recrystallize an oily compound after column chromatography ? (2022). ResearchGate. [Link]

  • troubleshooting column chromatography. (2022). Reddit. [Link]

  • Process for purifying a phenylenediamine. (1967).
  • Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • APIs in Pharmaceutical Industry: An Overview. (2024). SepPure Technologies. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. [Link]

Sources

Overcoming side product formation in {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, focusing on overcoming the formation of common side products. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a reductive amination reaction. This powerful transformation involves the reaction of an aldehyde with a secondary amine to form an iminium ion, which is then reduced in situ to the desired tertiary amine. The two primary synthetic routes are:

  • Route A: Reductive amination of 3-(aminomethyl)benzaldehyde with 4-methylpiperidine.

  • Route B: Reductive amination of 3-formylbenzonitrile with 4-methylpiperidine, followed by reduction of the nitrile group.

Both routes are effective, but each presents a unique set of challenges and potential side products. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

Answer:

A low yield can stem from several factors, primarily related to incomplete reaction or the formation of side products. Let's break down the potential culprits and their solutions.

1. Over-Reduction of the Starting Aldehyde:

  • Observation: You may observe a significant amount of 3-(hydroxymethyl)benzonitrile or (3-(aminomethyl)phenyl)methanol in your crude product analysis (e.g., by LC-MS or GC-MS).

  • Cause: The reducing agent is reacting with the starting aldehyde before it can form the iminium ion with 4-methylpiperidine. This is common with strong reducing agents like sodium borohydride (NaBH₄).[1][2]

  • Solution:

    • Switch to a milder reducing agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the preferred reagent for reductive aminations as it is less likely to reduce the aldehyde.[3] Sodium cyanoborohydride (NaBH₃CN) is also a good alternative, particularly at a controlled pH.[1][2][4]

    • Stepwise Procedure: First, stir the aldehyde and 4-methylpiperidine together in the solvent for a period (e.g., 1-2 hours) to allow for iminium ion formation before adding the reducing agent.[5]

2. Incomplete Reaction:

  • Observation: Significant amounts of starting materials (3-formylbenzonitrile/3-(aminomethyl)benzaldehyde and 4-methylpiperidine) are present in the final reaction mixture.

  • Cause: The reaction has not gone to completion due to insufficient reaction time, low temperature, or unfavorable equilibrium.

  • Solution:

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature (e.g., to 40-50 °C) can also drive the reaction forward.

    • Removal of Water: The formation of the iminium ion is a condensation reaction that produces water. Adding a dehydrating agent, such as molecular sieves (3Å or 4Å), can shift the equilibrium towards the iminium ion, favoring the reaction.

3. Side Reactions of the Primary Amine (Route A):

  • Observation: Complex mixture of products with higher molecular weights.

  • Cause: If you are using 3-(aminomethyl)benzaldehyde, the primary amine can undergo side reactions, such as reacting with another molecule of the aldehyde to form a di-substituted impurity.

  • Solution:

    • Protecting Group Strategy: Consider protecting the primary amine of 3-(aminomethyl)benzaldehyde with a suitable protecting group (e.g., Boc) before the reductive amination. The protecting group can be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: I am seeing an impurity with a mass corresponding to the addition of a formyl group to my product. What is this and how can I avoid it?

This is likely an N-formylated impurity. This can occur if formic acid is present as an impurity in your reagents or solvent, or if using certain reducing agents like NaBH₃CN with a source of formaldehyde (which can sometimes be generated in situ). To avoid this, ensure you are using high-purity reagents and solvents. If the problem persists, consider switching to STAB as the reducing agent.[6]

Q2: My final product is contaminated with a colored impurity. What could be the cause?

Colored impurities can arise from several sources, including degradation of the starting materials or product, or side reactions leading to conjugated systems. In piperidine synthesis, oxidation to a colored pyridine derivative is a possibility. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Purification by column chromatography or crystallization can help remove these impurities.

Q3: How can I effectively purify my final product?

Purification of this compound can be achieved through several methods:

  • Acid-Base Extraction: As the product is a diamine, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to re-extract the purified product into an organic solvent.

  • Crystallization: The product can be converted to a salt (e.g., hydrochloride or tartrate salt) and purified by crystallization. This is often a very effective method for achieving high purity on a large scale.

  • Column Chromatography: For smaller scales, silica gel column chromatography can be used. A gradient of a polar solvent (e.g., methanol with a small amount of a basic modifier like triethylamine) in a less polar solvent (e.g., dichloromethane) is typically effective.

Q4: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction. Use a suitable solvent system and a visualization agent like ninhydrin (for the primary amine starting material) or potassium permanganate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the reaction and identifying the masses of the product and any side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, especially for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and for identifying and quantifying impurities in the purified material.

Visualizing the Reaction and Side Products

Main Reaction Pathway

G cluster_start Starting Materials Aldehyde 3-Formylbenzonitrile or 3-(Aminomethyl)benzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine - H₂O Amine 4-Methylpiperidine Amine->Iminium Product This compound Iminium->Product + Reducing Agent (e.g., STAB)

Caption: General workflow for the reductive amination synthesis.

Common Side Product Formation Pathways

G cluster_side Side Products Aldehyde Starting Aldehyde Iminium Iminium Ion Aldehyde->Iminium + Amine OverReduced Over-Reduced Alcohol Aldehyde->OverReduced + Strong Reducing Agent Product Desired Product Iminium->Product + Reducing Agent Dialkylated Dialkylated Impurity (from primary amine) Product->Dialkylated + Aldehyde (if primary amine present)

Caption: Formation pathways of common side products.

Experimental Protocols

Protocol 1: Optimized Reductive Amination using STAB (Route B)

This protocol is optimized for high yield and minimal side product formation.

  • Reaction Setup: To a solution of 3-formylbenzonitrile (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.5 M) under an inert atmosphere, add 4-methylpiperidine (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Nitrile Reduction: The resulting intermediate can be reduced to the final product using a suitable reducing agent such as lithium aluminum hydride or catalytic hydrogenation.

  • Purification: Purify the crude product by column chromatography or crystallization as a salt.

Table 1: Comparison of Reducing Agents
Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB) Mild and selective for iminium ions, less likely to reduce aldehydes.Moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Effective for one-pot reactions, stable in methanol.Toxic cyanide byproducts, less selective than STAB.[4]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can readily reduce aldehydes, leading to over-reduction side products.[1][2]
Catalytic Hydrogenation (e.g., H₂/Pd-C) "Green" and clean, high yielding.May require specialized equipment (hydrogenator), potential for debenzylation if protecting groups are used.[2]

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • Frolov, N. A., Vereshchagin, A. N., & Tartakovsky, V. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Pinto, A., & Matassini, C. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ChemistryOpen, 8(7), 846–856. [Link]

  • Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, (10), 1471-1499.
  • RSC Publishing. (2020). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. Green Chemistry, 22(15), 4975-4982. [Link]

  • ResearchGate. (2009). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. [Link]

  • S. D. Burke, R. L. Danheiser; Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents.
  • Wikipedia. Reductive amination. [Link]

  • Myers, A. G. Chemistry 115. [Link]

  • YouTube. (2018, May 5). Imine and Enamine Formation Reactions With Reductive Amination. [Link]

  • Indian Academy of Sciences. (2017). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 129(7), 1011-1017. [Link]

  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • YouTube. (2022, September 29). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. [Link]

  • American Chemical Society. (2020, July 14). Visible-Light Photoredox-Catalyzed Amidation of Benzylic Alcohols. [Link]

  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • PubMed Central. (2014). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

  • Google Patents. WO2021030335A1 - A stereoisomerically pure nk-3 receptor antagonist and crystalline forms thereof.
  • Google Patents. EP3325444B1 - Methods for preparing n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)
  • Google Patents. United States Patent (19). [Link]

  • ResearchGate. Chemical and biocatalytic routes to substituted benzylamines. [Link]

  • Broad Institute. WO 2018/183936 A1.
  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

  • ScienceDaily. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

Sources

Technical Support Center: Degradation Pathways and Analytical Troubleshooting for {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Pharmaceutical Stability Group

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability of {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine. It provides an in-depth analysis of potential degradation pathways, practical guidance for designing and executing forced degradation studies, and a troubleshooting framework for common analytical challenges. Our approach is rooted in mechanistic principles to empower you to make informed experimental decisions.

Section 1: Predicted Degradation Pathways

Understanding the intrinsic reactivity of a molecule is the cornerstone of any stability program. The structure of this compound contains several functional groups that represent potential sites for degradation.

Q: What are the most chemically labile sites on the this compound molecule and what are the expected degradation products?

A: Based on its structure, the molecule possesses three primary regions susceptible to degradation under typical stress conditions: the primary benzylic amine, the tertiary amine within the piperidine linkage, and the aromatic ring system. The piperidine ring itself is generally a stable scaffold in many pharmaceuticals.[1]

  • Primary Benzylamine Moiety: This is predicted to be the most reactive site. Primary amines, particularly benzylic ones, are susceptible to oxidative deamination. This pathway typically proceeds through an imine intermediate, which is then hydrolyzed to an aldehyde. This aldehyde can be further oxidized to the corresponding carboxylic acid, especially under strong oxidative conditions.

  • Tertiary Amine (Piperidine Nitrogen): Tertiary amines are prone to oxidation, leading to the formation of a stable N-oxide. This is a common metabolic and chemical degradation pathway. A secondary pathway could involve N-dealkylation, though this is often more relevant in metabolic studies.[2]

  • Aromatic Ring & Benzylic Positions: The phenyl ring can undergo hydroxylation through reaction with oxidative species, such as hydroxyl radicals generated during photolysis or forced oxidation.[3] The two benzylic methylene bridges are also potential sites for hydroxylation.

The diagram below illustrates these primary predicted degradation hotspots.

G cluster_main Predicted Degradation Pathways cluster_products Potential Degradants parent This compound (Parent Compound) aldehyde 3-[(4-Methylpiperidin-1-yl)methyl]benzaldehyde parent->aldehyde Oxidative Deamination n_oxide Parent N-Oxide parent->n_oxide N-Oxidation hydroxylated Hydroxylated Species (Aromatic or Benzylic) parent->hydroxylated Hydroxylation (Oxidative/Photolytic) acid 3-[(4-Methylpiperidin-1-yl)methyl]benzoic acid aldehyde->acid Further Oxidation

Caption: Predicted degradation hotspots on the parent molecule.

Section 2: Designing a Robust Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory guidelines.[4][5]

Q: How should I structure a forced degradation study for this compound to ensure I generate relevant degradants without over-stressing the molecule?

A: A systematic approach is crucial. The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the generated products are relevant and not artifacts of excessively harsh conditions.[6] You must run a control sample (unstressed) in parallel for each condition to serve as a baseline.

The workflow for a forced degradation study is outlined below.

G cluster_stress Apply Stress Conditions (in parallel) cluster_data Data Interpretation prep Prepare Stock Solution of Parent Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Aliquot base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Aliquot oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid Aliquot therm Thermal (e.g., 80°C, Solid & Solution) prep->therm Aliquot photo Photolytic (ICH Q1B Compliant) prep->photo Aliquot quench Quench Reaction (Neutralize, Cool, etc.) acid->quench base->quench oxid->quench therm->quench photo->quench analyze Analyze via Stability-Indicating LC-MS/UV Method quench->analyze purity Assess Peak Purity (PDA Detector) analyze->purity mass_bal Calculate Mass Balance purity->mass_bal identify Identify & Characterize Degradants (MS/MS) mass_bal->identify

Caption: Workflow for a forced degradation study.

Recommended Stress Conditions

The following table provides starting conditions for your study. These should be optimized to achieve the target degradation.

Stress ConditionReagent/ConditionTemperatureDurationRationale & Causality
Acid Hydrolysis 0.1 M to 1 M HCl60 - 80 °C2 - 24 hoursWhile the parent molecule lacks obvious hydrolytic groups, acidic conditions can catalyze oxidation or other rearrangements.
Base Hydrolysis 0.1 M to 1 M NaOH60 - 80 °C2 - 24 hoursEvaluates stability in alkaline environments; crucial for liquid formulations. Can promote oxidation of the benzylic amine.
Oxidative 3 - 30% H₂O₂Room Temp8 - 48 hoursHydrogen peroxide mimics oxidative stress. This is the most likely condition to generate the predicted N-oxides and deamination products.[6]
Thermal 80 °C (or 20°C above accelerated stability)Up to 72 hoursBoth solid-state and solution studies should be performed to assess intrinsic thermal stability and potential solvent-mediated degradation.[7]
Photolytic ICH Q1B Option 2AmbientN/AExposes the sample to a controlled dose of UV and visible light to assess photosensitivity. Aromatic amines can be susceptible to photo-oxidation.[8][9]
Experimental Protocol: Oxidative Forced Degradation
  • Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.

  • Control Sample: Dilute an aliquot of the stock solution with the 50:50 solvent to a final concentration of 0.1 mg/mL. This is your t=0 control.

  • Stress Sample: To a separate aliquot of the stock solution, add an equal volume of 6% H₂O₂ (to achieve a final peroxide concentration of 3%).

  • Incubation: Store both the control and stress samples protected from light at room temperature.

  • Time Points: Withdraw aliquots from the stress sample at predetermined intervals (e.g., 2, 4, 8, 24 hours). No quenching is typically needed, but dilution with the mobile phase will effectively stop the reaction.

  • Analysis: Analyze the control and stressed samples immediately using a validated stability-indicating LC-MS/UV method.

Section 3: Analytical Method Troubleshooting Guide

Even with a well-designed study, analytical challenges are common. This section addresses frequent issues encountered during the analysis of amine-containing compounds and their degradants.

Q: My chromatogram shows poor peak shape (tailing) for the parent compound and its degradants. What are the likely causes and solutions?

A: Peak tailing for basic compounds like amines is a classic issue in reversed-phase HPLC. It is typically caused by secondary interactions between the protonated amines and residual acidic silanols on the silica-based column packing.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., 2.5-3.5 using formic or trifluoroacetic acid). At low pH, both the analyte and the residual silanols are protonated, minimizing ionic interactions.

    • Ionic Strength: Increase the buffer concentration in your mobile phase (e.g., from 10 mM to 25 mM ammonium formate). The buffer ions will compete with the analyte for active sites on the stationary phase, improving peak shape.

    • Column Choice: If tailing persists, switch to a column with advanced end-capping technology or a different stationary phase (e.g., a hybrid particle column) designed for improved performance with basic analytes.

    • Flow Rate & Temperature: Lowering the flow rate can sometimes improve peak shape. Increasing the column temperature (e.g., to 35-40°C) can improve mass transfer and reduce tailing.[4]

Q: My mass balance is below 95% in my thermal stress study. What could be the reason?

A: A poor mass balance suggests that not all degradants are being accounted for. This can happen for several reasons.

  • Troubleshooting Steps:

    • Co-elution: A degradant may be co-eluting with the parent peak. Use a photodiode array (PDA) detector to perform peak purity analysis.[4] If the peak is impure, you must modify your method (e.g., change the gradient, solvent, or column) to resolve the peaks.

    • Non-Chromophoric Degradants: A degradant may have lost its UV chromophore (the aromatic ring). Rely on your mass spectrometer (MS) data, analyzing the total ion chromatogram (TIC) for peaks that are not present in the UV chromatogram.

    • Volatile Degradants: The degradation process may have produced volatile products that are lost during sample handling. This is less likely for this specific molecule but should be considered if significant fragmentation occurs.

    • Precipitation: A degradant may be poorly soluble in the analysis solvent and has precipitated out. Visually inspect your sample vials. If precipitation is suspected, try re-dissolving the sample in a stronger solvent like DMSO before dilution.

Q: I see a new peak in my chromatogram, but the MS data is ambiguous. How can I confidently identify it?

A: Structure elucidation of unknown impurities requires gathering multiple pieces of evidence.

  • Troubleshooting Steps:

    • High-Resolution MS (HRMS): Use an Orbitrap or TOF mass spectrometer to obtain an accurate mass measurement. This allows you to predict the elemental composition with high confidence.

    • MS/MS Fragmentation: Isolate the precursor ion of the unknown peak and perform fragmentation (MS/MS). Compare the fragmentation pattern to that of the parent compound. Shared fragments can reveal which part of the molecule has remained intact, helping to pinpoint the site of modification.

    • Isotopic Labeling: If you suspect a specific pathway (e.g., oxidation), running the stress study in H₂¹⁸O can confirm the incorporation of an oxygen atom if the mass of the degradant increases by 2 Da.

    • NMR Spectroscopy: For critical degradants, isolation via preparative HPLC followed by NMR analysis is the gold standard for unambiguous structure elucidation, though it requires a significant amount of the impurity.[10]

Section 4: Frequently Asked Questions (FAQs)

Q: How stable is the piperidine ring itself?

A: The piperidine scaffold is known to be relatively stable both metabolically and chemically, which is why it is a "privileged scaffold" in medicinal chemistry.[1] While N-oxidation is a possibility, cleavage of the ring itself would require very harsh conditions not typically relevant to pharmaceutical stability testing.

Q: What are the primary metabolic pathways I should anticipate in vivo?

A: In vivo, the molecule will likely be a substrate for two main classes of enzymes. Monoamine Oxidase B (MAO-B) is known to preferentially degrade benzylamine and phenethylamine, suggesting the primary amine will be a major site of metabolic activity.[11] Additionally, Cytochrome P450 (CYP) enzymes will likely catalyze N-oxidation of the tertiary amine and hydroxylation of the aromatic ring and benzylic carbons.[12][13]

Q: What makes an analytical method "stability-indicating"?

A: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any other components, including excipients, impurities, or degradation products.[6] The key validation parameter is specificity, which is demonstrated during forced degradation studies by proving that all known degradant peaks are well-separated from the API peak.[14]

Q: Can my choice of solvent affect the degradation study?

A: Absolutely. You must ensure that the solvent used to dissolve the compound for the study does not itself react with the drug or catalyze degradation. It is critical to review the compatibility of potential solvents with the API based on its structure and known reactivity. For example, using acetone as a solvent should be avoided, as the primary amine could potentially form an imine with it over time. Always include a control sample of the drug in the chosen solvent stored under ambient conditions to monitor for solvent-induced artifacts.

References
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Separation and Analysis of Trace Degradants in a Pharmaceutical Formulation Using On-Line Capillary isotachophoresis-NMR. (2007). PubMed.
  • Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Sannova.
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.).
  • Inhibition of uptake of catecholamines by benzylamine deriv
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degrad
  • The importance of unstable metabolites in LC-MS/MS-based bioanalysis. (2023). Bioanalysis Zone.
  • Atmospheric Degrad
  • Emissions and formation of degradation products in amine- based carbon capture plants. (n.d.). FORCE Technology.
  • What are the storage stability of Piperidine Series compounds over time? (2025). BTC.
  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021). HWI group.
  • Elucidating the pathways of degrad
  • An unexpected pathway for the metabolic degradation of 1,3-dialkyl-3-acyltriazenes. (n.d.). PubMed.
  • Current Developments in LCMS for Pharmaceutical Analysis. (2025).
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PMC - NIH.
  • List of aromatic amines used in this study and the efficiency of their... (n.d.).
  • What is the stability of piperidine? (2025). BIOSYNCE.
  • Stability Indicating Method Development & Valid
  • Degradation studies of amines and alkanolamines during sour gas tre
  • Current developments in LC-MS for pharmaceutical analysis. (2020). Analyst (RSC Publishing).
  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). PubMed Central.
  • Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation p
  • Stability Indicating Analytical Method Development and Validation. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • (PDF) Piperidine nucleus in the field of drug discovery. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010). Unknown Source.
  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. (2010). UM Research Repository.
  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025). RJPN.
  • Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. (n.d.). PMC - NIH.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies.
  • Troubleshooting Contamination Issues in Pharmaceuticals. (2025). YouTube.
  • stability indicating by lc-ms method. (2012). International Journal of Pharmaceutical Sciences Review and Research.
  • Photocatalytic Reduction of Nitroarenes to Arom
  • Monoamine oxidase B. (n.d.). Wikipedia.
  • Metabolism in Drug Development. (n.d.). CHUV.
  • Thermosensitive Hydrogel for Controlled Delivery of PAD4 Inhibitor YJ-2 in Diabetic Wound Healing. (2026). MDPI.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine. As a substituted benzylamine, this compound requires careful handling as a hazardous chemical. The protocols outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. Our approach is grounded in established principles of chemical waste management, providing not just instructions, but the causal reasoning behind them to foster a culture of safety and responsibility.

Hazard Identification and Risk Assessment

Causality: The amine functional groups make the compound basic and reactive. This reactivity is the basis for its potential to cause severe skin burns and eye damage.[2] Its molecular structure suggests it may be harmful if swallowed or absorbed through the skin. Therefore, it must be treated as a hazardous substance requiring specialized disposal.

Table 1: Anticipated Hazard Profile based on Benzylamine Analogue

Hazard ClassificationDescriptionGHS PictogramRationale and Recommended Precautions
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.[2]GHS07Avoid all personal contact, including ingestion and skin absorption. Wear appropriate gloves and lab coat.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[2]GHS05The basic nature of amines can disrupt biological tissues. Always wear chemical-resistant gloves, a face shield, and safety goggles.[3]
Environmental Hazard Potentially harmful to aquatic life.(Implied)Avoid release to the environment.[1] Disposal into the sanitary sewer is strictly prohibited.[4]

Regulatory Framework: The Principle of "Cradle-to-Grave"

The disposal of this compound falls under the purview of the Resource Conservation and Recovery Act (RCRA) , administered by the U.S. Environmental Protection Agency (EPA).[5] RCRA establishes a "cradle-to-grave" framework, meaning that the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[6]

It is crucial to consult your institution's specific Chemical Hygiene Plan and Environmental Health and Safety (EHS) office, as local regulations and institutional policies may add further requirements to the federal baseline.[7]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that this compound waste is handled safely from the point of generation to its final collection by trained EHS personnel.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the correct PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes that can cause severe eye damage.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Check the glove manufacturer's compatibility chart.

  • Body Protection: A full-sleeved lab coat must be worn and kept fastened.[8]

  • Respiratory Protection: If there is a risk of inhaling vapors, especially in a poorly ventilated area, use an approved vapor respirator.[3]

Step 2: Waste Segregation

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.[8]

  • Designate as Hazardous Amine Waste: This compound must be collected as hazardous chemical waste.

  • Prevent Incompatible Mixing: Crucially, keep amine waste separate from other chemical waste streams, especially acids and strong oxidizing agents. [8] Mixing amines with acids can cause a violent exothermic reaction.

  • Solid vs. Liquid: If you generate both solid waste (e.g., contaminated filter paper) and liquid waste, collect them in separate, appropriately labeled containers.

G cluster_0 Waste Segregation Decision Start Waste Generated: This compound IsHazardous Is it a hazardous chemical? Start->IsHazardous Segregate Segregate as Hazardous Amine Waste IsHazardous->Segregate  Yes DoNotMix CRITICAL: Do NOT mix with acids or oxidizing agents. Segregate->DoNotMix Containerize Store in a designated, compatible, and labeled container. DoNotMix->Containerize G A 1. Wear Full PPE B 2. Segregate Amine Waste A->B C 3. Use Compatible & Sealed Container B->C D 4. Label Container Accurately C->D E 5. Store in Designated SAA D->E F 6. Contact EHS for Pickup E->F

Caption: End-to-End Hazardous Waste Disposal Process.

Spill and Emergency Procedures

Preparedness for accidental spills is a critical component of laboratory safety. [8]

  • For a Small Spill:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or a chemical absorbent pad. [3] 3. Collect the contaminated absorbent material using non-sparking tools and place it in a designated, labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • For a Large Spill:

    • Evacuate the area immediately.

    • Alert others and activate the nearest fire alarm if necessary.

    • Contact your institution's emergency response number or EHS office.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Empty Container Disposal

An "empty" container that once held this chemical must still be managed as hazardous waste until properly decontaminated. [4]

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or methanol) three times.

  • Collect Rinsate: The rinsate from this cleaning process is considered hazardous waste and must be collected in an appropriate hazardous waste container. [9]3. Deface Label: Completely deface or remove the original chemical label from the empty, rinsed container. [4]4. Final Disposal: Once rinsed and defaced, the container can typically be disposed of as regular trash, but you must confirm this procedure with your EHS department. [4] By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a safe and responsible research environment, ensuring that the lifecycle of every chemical is managed with the utmost care.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]

  • BENZYLAMINE - (For Synthesis) MSDS. Oxford Lab Fine Chem LLP. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency. [Link]

  • BENZYLAMINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Chemical Waste Management Guide. Auburn University. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central, National Institutes of Health. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Works, Inc. [Link]

  • BENZYLAMINE For Synthesis. Alpha Chemika. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone via YouTube. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • BENZYLAMINE. Sdfine. [Link]

Sources

Navigating the Safe Handling of {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The structural similarity of {3-[(4--Methylpiperidin-1-yl)methyl]phenyl}methanamine to other substituted benzylamines, such as [4-(4-methylpiperazin-1-yl)phenyl]methanamine, suggests a comparable hazard profile. Data from the European Chemicals Agency (ECHA) and PubChem for this analog indicates significant health risks that must be addressed through rigorous safety protocols and the use of appropriate Personal Protective Equipment (PPE)[1].

Hazard Assessment: Understanding the Risks

Based on the GHS classifications of analogous compounds, {3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine should be treated as a hazardous substance with the potential to cause[1]:

  • Severe skin corrosion and irritation: Direct contact can lead to chemical burns.

  • Serious eye damage: Vapors and direct contact are likely to cause severe eye irritation or permanent damage.

  • Respiratory irritation: Inhalation of dusts or vapors may irritate the respiratory tract.

  • Harmful if swallowed: Ingestion could lead to adverse health effects.

Aromatic amines as a class are known for their potential to be absorbed through the skin, which can lead to systemic toxicity[2][3]. Therefore, preventing all routes of exposure is critical.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields and a face shieldTwo pairs of powder-free nitrile glovesFully-buttoned lab coat, disposable sleevesNIOSH-approved N95 respirator or higher
Solution Preparation Chemical splash goggles and a face shieldTwo pairs of powder-free nitrile glovesChemical-resistant apron over a lab coatWork in a certified chemical fume hood
Experimental Use Chemical splash gogglesTwo pairs of powder-free nitrile glovesLab coatWork in a certified chemical fume hood
Waste Disposal Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron over a lab coatWork in a well-ventilated area or fume hood

Note: Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected[4].

Operational Plan: From Receipt to Disposal

A clear and logical workflow is crucial for minimizing the risk of exposure. The following diagram illustrates the key stages of handling this compound within a laboratory setting.

Chemical Handling Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal Receipt 1. Receipt of Chemical - Verify container integrity. - Log into inventory. Storage 2. Secure Storage - Store in a cool, dry, well-ventilated area. - Segregate from incompatible materials. Receipt->Storage Weighing 3. Weighing - Use a dedicated, contained balance. - Wear appropriate PPE. Dissolution 4. Dissolution - Perform in a chemical fume hood. - Add solid to solvent slowly. Weighing->Dissolution Experiment 5. Experimental Use - Maintain containment. - Follow approved protocol. Dissolution->Experiment Waste_Collection 6. Waste Collection - Collect all waste in designated, labeled containers. Experiment->Waste_Collection Decontamination 7. Decontamination - Decontaminate all surfaces and equipment. Waste_Collection->Decontamination Disposal 8. Disposal - Dispose of waste through approved hazardous waste channels. Decontamination->Disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Guidance

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, and eye protection) during unpacking.

  • Confirm the chemical identity and quantity against the order information.

  • Enter the chemical into your laboratory's inventory system.

2. Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • Segregate from strong oxidizing agents, acids, and other incompatible materials.

3. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid material in a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Use dedicated spatulas and weighing boats.

  • Clean the balance and surrounding area thoroughly after use.

4. Solution Preparation:

  • Always work within a certified chemical fume hood.

  • Slowly add the solid this compound to the solvent to avoid splashing.

  • Ensure the vessel is appropriately sized and vented if there is a potential for gas evolution.

5. Experimental Procedures:

  • Conduct all reactions and manipulations within a chemical fume hood.

  • Keep all containers closed when not in use.

  • Be mindful of potential exothermic reactions and have appropriate cooling measures in place.

6. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer.

  • For small spills, if trained to do so, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit for amines) and wear full PPE, including respiratory protection.

  • Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.

  • Thoroughly decontaminate the spill area.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper, absorbent pads) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Labeling:

All waste containers must be labeled with the words "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity.

Final Disposal:

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations[5]. Never dispose of this chemical down the drain or in the regular trash.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the well-being of all laboratory personnel.

References

  • PubChem. [4-(4-Methylpiperazin-1-yl)phenyl]methanamine. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1. U.S. Department of Labor. [Link]

  • PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. National Library of Medicine. [Link]

  • PubChem. 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. National Center for Biotechnology Information. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. American Chemical Society. [Link]

  • 3M. PPE Solutions for Chemical Industries. [Link]

  • Occupational Safety and Health Administration (OSHA). Worker Exposures to Volatile Amines. U.S. Department of Labor. [Link]

  • Provista. Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

  • Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. U.S. Department of Labor. [Link]

  • Westlake. HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment. [Link]

  • PubChem. 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, hydrochloride (1:2). National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: m-phenylenediamine. [Link]

  • MicroCare. Is Personal Protective Equipment Required When Working with Solvents? [Link]

  • PubChem. 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. National Center for Biotechnology Information. [Link]

  • PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. National Center for Biotechnology Information. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine
Reactant of Route 2
Reactant of Route 2
{3-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.